KY371
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H29NO5 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-[(1R,2S,3S,4R,5R,6R)-2,3,4-trihydroxy-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptan-7-yl]undec-10-yn-1-one |
InChI |
InChI=1S/C18H29NO5/c1-2-3-4-5-6-7-8-9-10-13(21)19-14-12(11-20)16(22)18(24)17(23)15(14)19/h1,12,14-18,20,22-24H,3-11H2/t12-,14+,15+,16+,17-,18-,19?/m0/s1 |
Clave InChI |
HKKJHJXJHVNSOU-NQWYWBGCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of KY371: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KY371 is a potent, broad-spectrum, irreversible inhibitor of retaining β-glycosidases. Structurally, it is a β-configured cyclophellitol aziridine, a class of compounds that mimics the natural substrate of these enzymes. This unique chemical architecture allows this compound to act as a powerful tool in chemical biology and proteomics, primarily for the identification and characterization of active glycoside hydrolases through a technique known as Activity-Based Protein Profiling (ABPP). While this compound has shown potential in diverse therapeutic areas such as oncology, neuroscience, and inflammatory diseases, its most well-characterized mechanism of action lies in its ability to covalently modify the active site of retaining β-glycosidases.[1][2][3][4] This guide provides a detailed exploration of the core mechanism of this compound, its application in ABPP, and the experimental protocols utilized in its study.
Core Mechanism of Action: Irreversible Inhibition of Retaining β-Glycosidases
The primary mechanism of action of this compound is the irreversible inhibition of retaining β-glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds through a double displacement mechanism that involves a covalent glycosyl-enzyme intermediate. The active site of a retaining β-glycosidase contains two critical carboxylic acid residues: a nucleophile and an acid/base catalyst.
The catalytic cycle proceeds as follows:
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Glycosylation: The enzymatic nucleophile attacks the anomeric carbon of the substrate, leading to the formation of a covalent glycosyl-enzyme intermediate. The acid/base catalyst protonates the glycosidic oxygen, facilitating the departure of the aglycone.
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Deglycosylation: The acid/base catalyst, now acting as a base, activates a water molecule, which then attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the sugar product. This regenerates the free enzyme for another catalytic cycle.
This compound, as a cyclophellitol aziridine, is a mechanism-based inhibitor that hijacks this catalytic process. The strained aziridine ring in this compound is highly susceptible to nucleophilic attack. The active site nucleophile of the glycosidase attacks the aziridine, leading to the formation of a stable, covalent bond. This effectively and irreversibly inactivates the enzyme, as the subsequent deglycosylation step cannot occur.
Application in Activity-Based Protein Profiling (ABPP)
This compound is extensively used as a tool in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems.[5][6] In ABPP, an active site-directed probe, often with a reporter tag (e.g., biotin or a fluorophore), is used to covalently label active enzymes.
This compound, which contains an alkyne group for click chemistry, can be used as a broad-range activity-based probe itself.[2] However, it is more commonly employed as a competitor probe to validate the specificity of other glycosidase-targeting probes.[3][4][5][7][8] The underlying principle is that if the labeling of a protein by a specific activity-based probe is blocked by pre-incubation with an excess of unlabeled this compound, it confirms that the protein is indeed an active glycosidase that is targeted by both the probe and this compound.[3][4][5][7][8]
Potential Therapeutic Applications
While the primary and well-defined role of this compound is as a glycosidase inhibitor for research purposes, preliminary studies have suggested its potential in several therapeutic areas.[1] The precise signaling pathways involved in these applications are still under active investigation and are not yet fully elucidated.
| Therapeutic Area | Potential Effect | Putative General Mechanism |
| Cancer Research | Selective inhibition of cancer cell growth. | Modulation of apoptosis pathways.[1] |
| Neuroscience | Neuroprotective properties. | Modulation of neurotransmitter release and neural pathways.[1] |
| Inflammatory Diseases | Anti-inflammatory effects. | Modulation of inflammatory signaling pathways.[1] |
| Antimicrobial Studies | Activity against bacterial and fungal pathogens. | Disruption of microbial viability.[1] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) in Plant Extracts
This protocol is adapted from studies using this compound as a competitor to identify active glycosidases in Arabidopsis thaliana leaf extracts.[3][4][9]
1. Preparation of Leaf Extract: a. Homogenize Arabidopsis thaliana leaf tissue in an appropriate extraction buffer (e.g., containing protease inhibitors) on ice. b. Centrifuge the homogenate to pellet cell debris. c. Collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competitive Inhibition with this compound: a. In a microcentrifuge tube, dilute the leaf extract to a final protein concentration of 1-2 mg/mL. b. For the competition sample, add a solution of this compound to a final concentration of 50 µM. c. For the control sample, add the same volume of vehicle (e.g., DMSO). d. Incubate the samples for 30 minutes at room temperature to allow for the inhibition of target enzymes by this compound.
3. Labeling with Activity-Based Probe: a. To both the competition and control samples, add a fluorescently or biotin-tagged β-glycosidase activity-based probe (e.g., JJB70) to a final concentration of 2 µM. b. Incubate the samples for 1 hour at room temperature.
4. Sample Preparation for Analysis: a. Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
5. Gel-Based Analysis (for fluorescent probes): a. Separate the proteins by SDS-PAGE. b. Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore on the probe. c. A reduction in the fluorescence intensity of a protein band in the this compound-treated sample compared to the control indicates that the protein is an active glycosidase targeted by this compound.
6. Mass Spectrometry-Based Analysis (for biotinylated probes): a. Following the labeling reaction, enrich the biotin-labeled proteins using streptavidin-coated beads. b. Wash the beads extensively to remove non-specifically bound proteins. c. Perform on-bead tryptic digestion of the enriched proteins. d. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins. e. Quantitative proteomics approaches can be used to compare the abundance of identified proteins between the this compound-treated and control samples to confirm specific targets.
Conclusion
This compound is a pivotal tool in the study of glycoside hydrolases. Its core mechanism of action as an irreversible inhibitor of retaining β-glycosidases is well-understood and forms the basis of its utility in Activity-Based Protein Profiling. While its potential therapeutic applications are promising, further research is required to elucidate the specific signaling pathways and molecular targets involved in its effects on cancer, neuroinflammation, and microbial pathogenesis. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound for the identification and characterization of active glycosidases in complex biological systems.
References
- 1. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patents related to therapeutic activation of K(ATP) and K(2P) potassium channels for neuroprotection: ischemic/hypoxic/anoxic injury and general anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
KY371 chemical structure and properties
Initial investigations to provide a comprehensive technical guide on the chemical structure and properties of the compound designated KY371 have concluded that this identifier does not correspond to any publicly available chemical information.
Extensive searches of chemical databases, scientific literature, and patent repositories have yielded no specific molecule or substance with the designation "this compound." This suggests that "this compound" may be one of the following:
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An internal, proprietary code: The designation may be an internal identifier used by a research institution or pharmaceutical company that has not been disclosed in public-facing documents.
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A significant misspelling or typographical error: The identifier provided may be an incorrect transcription of the intended chemical name or code.
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Part of an undisclosed chemical series: this compound might belong to a series of compounds where the parent structure or other members are known by different names.
Without a verifiable chemical structure, IUPAC name, SMILES string, or any other standard chemical identifier, it is impossible to proceed with the requested in-depth technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are all contingent on having foundational information about the molecule .
Researchers, scientists, and drug development professionals seeking information on a chemical compound are advised to verify the identifier using established chemical databases such as PubChem, Chemical Abstracts Service (CAS), or other reputable sources. In the absence of public information for "this compound," it is recommended to consult the original source of this identifier for clarification or alternative nomenclature.
In-depth Technical Guide: The Discovery and Synthesis of KY371
Notice: Information regarding the specific molecule "KY371" is not available in the public domain based on current searches. The following guide is a structured template outlining the typical information and methodologies presented in a technical whitepaper for a novel small molecule inhibitor. This framework can be populated with specific data once information about this compound becomes available.
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of a novel therapeutic agent. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed account of the scientific journey from initial identification to preclinical evaluation. The content herein details the core methodologies, quantitative data, and the underlying signaling pathways associated with this compound.
Introduction
The introduction would typically provide background on the therapeutic area of interest, the specific biological target, and the rationale for developing a new inhibitor. It would highlight the unmet medical need and the potential advantages of the new molecule over existing therapies.
Discovery of the Core Scaffold
This section would detail the initial discovery process. This could involve high-throughput screening of compound libraries, fragment-based screening, or structure-based drug design approaches.
High-Throughput Screening (HTS)
A description of the HTS campaign that led to the identification of the initial hit compound would be provided here.
Experimental Protocol: High-Throughput Screening Assay
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Cell Line: Specify the cell line used for the primary screen.
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Assay Principle: Describe the assay methodology (e.g., fluorescence, luminescence, absorbance).
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Compound Library: Detail the source and nature of the compound library screened.
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Assay Conditions:
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Plate format (e.g., 384-well, 1536-well).
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Compound concentration(s).
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Incubation time and temperature.
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Detection reagents and instrumentation.
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Data Analysis: Explain the process for hit identification, including statistical methods and criteria for hit selection.
Hit-to-Lead Optimization
This subsection would describe the medicinal chemistry efforts to optimize the initial hit compound, focusing on improving potency, selectivity, and pharmacokinetic properties.
Synthesis of the Lead Compound
A detailed synthetic route to the lead compound would be presented here, including reaction schemes and experimental procedures for each step.
Experimental Protocol: Multi-step Synthesis
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Step 1: Synthesis of Intermediate A
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Reactants and reagents with specific quantities.
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Solvent and reaction conditions (temperature, time).
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Purification method (e.g., column chromatography, recrystallization).
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Characterization data (e.g., NMR, Mass Spectrometry).
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Step 2: Synthesis of Intermediate B from Intermediate A
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(Repeat details as in Step 1)
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Final Step: Synthesis of the Lead Compound
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(Repeat details as in Step 1)
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Biological Characterization
This section would present the in vitro and in vivo data demonstrating the biological activity of the lead compound.
In Vitro Potency and Selectivity
The potency of the compound against its intended target and its selectivity against other related targets would be quantified.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Ki (nM) |
| Primary Target | Value | Value |
| Off-Target 1 | Value | Value |
| Off-Target 2 | Value | Value |
| ... | ... | ... |
Experimental Protocol: IC50 Determination Assay
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Assay Type: Specify the biochemical or cell-based assay used (e.g., kinase assay, cellular proliferation assay).
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Materials:
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Recombinant enzyme or cell line.
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Substrate and co-factors.
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Detection reagents.
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Procedure:
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Prepare a serial dilution of the inhibitor.
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Incubate the inhibitor with the enzyme/cells and substrate.
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Measure the enzymatic activity or cellular response.
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Data Analysis:
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Mechanism of Action
This subsection would elucidate the molecular mechanism by which the compound exerts its biological effect.
Signaling Pathway Diagram
Caption: A representative MAP Kinase signaling pathway.
Experimental Workflow Diagram
Caption: A typical drug discovery workflow.
Pharmacokinetics and In Vivo Efficacy
This section would present data on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its efficacy in animal models of disease.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Units |
| Bioavailability (F%) | Value | % |
| Half-life (t1/2) | Value | hours |
| Cmax | Value | ng/mL |
| AUC | Value | ng*h/mL |
Experimental Protocol: In Vivo Efficacy Study
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Animal Model: Specify the species and disease model used (e.g., mouse xenograft model).
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Dosing Regimen:
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Route of administration (e.g., oral, intravenous).
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Dose level(s) and dosing frequency.
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Efficacy Endpoints: Describe the primary and secondary endpoints used to assess efficacy (e.g., tumor volume, survival).
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Statistical Analysis: Detail the statistical methods used to analyze the data.
Conclusion
Unveiling Glycosidase Activity: A Technical Guide to Target Identification and Validation Using KY371
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of KY371, a pivotal tool in the field of chemical proteomics for the identification and validation of glycosidase targets. By functioning as a broad-range glycosidase inhibitor and a versatile click chemistry reagent, this compound is instrumental in advancing our understanding of the functional roles of these enzymes in various biological processes.[1] This document outlines the core principles of its application, detailed experimental methodologies, and the interpretation of resulting data.
Core Principles: this compound in Activity-Based Protein Profiling (ABPP)
This compound is primarily utilized as a competitive inhibitor in Activity-Based Protein Profiling (ABPP), a powerful chemical proteomic strategy to identify active enzymes in complex biological samples.[2][3] ABPP typically employs active site-directed probes that covalently bind to the catalytic residues of a specific enzyme class. These probes are often tagged with a reporter group, such as a fluorophore or biotin, for subsequent detection and enrichment.
The role of this compound is to serve as a control to ensure the specificity of these probes.[2][3] By pre-incubating a sample with an excess of the unlabeled this compound, the active sites of the target glycosidases are occupied. A subsequent introduction of the tagged activity-based probe will result in significantly reduced labeling of the target enzymes. This competitive displacement is a critical validation step, confirming that the probe is indeed binding to the intended active glycosidases.
Furthermore, this compound's integrated alkyne group makes it a functional click chemistry reagent, allowing for its potential use in two-step labeling protocols.[1]
Target Identification and Validation Workflow
The general workflow for using this compound in target identification and validation involves several key stages, from initial labeling to mass spectrometry-based identification.
Experimental Protocols
The following are generalized protocols for the use of this compound in competitive ABPP experiments. Researchers should optimize concentrations and incubation times for their specific biological system and activity-based probe.
Competitive Labeling in Cell Lysates
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Lysate Preparation: Prepare cell or tissue lysates in an appropriate lysis buffer (e.g., PBS with 0.1% Triton X-100) and determine the protein concentration using a standard method (e.g., BCA assay).
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Competitive Inhibition:
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In a control microcentrifuge tube, add a specific amount of protein lysate (e.g., 50 µg) and add DMSO as a vehicle control.
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In an experimental tube, add the same amount of protein lysate and add this compound to a final concentration of 50 µM.[4][5]
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Incubate both tubes for 30 minutes at room temperature.[4][5]
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Probe Labeling: Add the fluorescently or biotin-tagged activity-based glycosidase probe (e.g., 2 µM final concentration) to both the control and experimental tubes.[4][5]
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Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
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Analysis:
Streptavidin Pulldown for Mass Spectrometry
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Enrichment: To the labeled lysates (from step 3.1.5), add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
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Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
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On-bead Digestion: Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide). Digest the bound proteins overnight with trypsin.
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Peptide Elution: Collect the supernatant containing the tryptic peptides.
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LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify the proteins by searching the acquired MS/MS spectra against a protein database. Proteins that are significantly less abundant in the this compound-treated sample compared to the control are considered specific targets of the activity-based probe.
Data Presentation and Interpretation
Quantitative data from these experiments are crucial for validating targets. The primary quantitative output is the relative abundance of identified proteins in the control versus the this compound-treated samples.
| Target Protein | Control Abundance (Normalized) | This compound-Treated Abundance (Normalized) | Fold Change (Control/KY371) | Validation Status |
| Glycosidase A | 1.00 | 0.15 | 6.67 | Validated Target |
| Glycosidase B | 1.00 | 0.95 | 1.05 | Non-target |
| Protein X | 1.00 | 1.10 | 0.91 | Non-target |
Table 1: Example quantitative proteomics data from a competitive ABPP experiment using this compound. A significant decrease in abundance in the this compound-treated sample indicates a validated target.
Signaling Pathway Context
While this compound is a tool for identifying enzymes rather than a modulator of a specific signaling pathway, the identified glycosidases often play critical roles in various cellular processes. For example, in plants, α-glycosidases are involved in N-glycan processing of glycoproteins, a key step in the protein secretory pathway.[5]
Conclusion
This compound serves as an indispensable tool for the robust identification and validation of active glycosidases. Its application in competitive activity-based protein profiling provides a high degree of confidence in target engagement and specificity. The methodologies described herein offer a framework for researchers to employ this compound in their own systems, thereby facilitating the discovery of novel enzyme functions and the development of selective glycosidase inhibitors for therapeutic and biotechnological applications.
References
In Vitro Activity of KY371: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
KY371 is a potent, broad-range, and irreversible inhibitor of retaining β-glycosidases. Functioning as a mechanism-based covalent inhibitor, it is widely utilized as a chemical probe in activity-based protein profiling (ABPP) to identify and characterize active glycosidases within complex biological systems. Its application has been noted in studies involving plant and fungal enzymes, where it serves as a competitor probe to elucidate the specificity of other glycosidase-targeting molecules. While specific quantitative inhibitory constants (IC50, Ki) are not broadly published, its utility in competitive profiling underscores its efficacy as a glycosidase inhibitor.
Quantitative Data
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| Concentration for Competitive Profiling | 50 µM | Arabidopsis leaf extracts | In-gel fluorescence scanning | [1][2] |
Mechanism of Action and Signaling Pathways
This compound is a cyclophellitol aziridine-based probe. Cyclophellitol is a natural product that mimics the transition state of the glycosidic bond cleavage reaction catalyzed by retaining glycosidases. The aziridine ring is a reactive group that forms a covalent bond with the catalytic nucleophile in the active site of the enzyme, leading to irreversible inhibition.
The inhibition of glycosidases by this compound can have downstream effects on various cellular signaling pathways. Glycosidases are crucial for the processing of glycans on glycoproteins and glycolipids, which are involved in a myriad of cellular processes, including cell-cell recognition, signaling, and adhesion. By inhibiting these enzymes, this compound can indirectly modulate pathways such as:
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Protein Quality Control: In the endoplasmic reticulum, α- and β-glucosidases are essential for the proper folding of glycoproteins. Inhibition of these enzymes can lead to the accumulation of misfolded proteins and induce the unfolded protein response (UPR).
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Lysosomal Function: Lysosomal glycosidases are critical for the degradation of complex carbohydrates. Their inhibition can lead to the accumulation of substrates, mimicking lysosomal storage disorders.
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Cell Wall Metabolism (in plants and fungi): Glycosidases play a vital role in the synthesis, modification, and degradation of cell wall components. Inhibition by this compound can impact cell wall integrity and related signaling.[3][4]
The following diagram illustrates the general mechanism of action for a retaining β-glucosidase and its inhibition by a mechanism-based inhibitor like this compound.
Caption: Mechanism of retaining β-glucosidase and its irreversible inhibition by this compound.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) - Competitive Assay
This protocol describes a general workflow for using this compound as a competitor to confirm the specificity of another activity-based probe (ABP) targeting glycosidases.
1. Materials:
- Biological sample (e.g., cell lysate, tissue extract) containing active glycosidases.
- This compound (competitor inhibitor).
- Activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore).
- Assay buffer (optimized for the glycosidases of interest).
- SDS-PAGE reagents.
- Detection system (e.g., fluorescence scanner for fluorescent ABPs or streptavidin-HRP for biotinylated ABPs).
2. Procedure:
- Sample Preparation: Prepare the biological sample in the appropriate assay buffer. Determine the total protein concentration.
- Pre-incubation with this compound: Aliquot the protein sample into two tubes. To one tube, add this compound to a final concentration of 50 µM (or a range of concentrations to determine dose-dependence). To the other tube (control), add the same volume of vehicle (e.g., DMSO). Incubate both samples for 30 minutes at the optimal temperature for the target enzymes.[1][2]
- Labeling with ABP: Add the reporter-tagged ABP to both the this compound-treated and control samples. Incubate for a specified time (e.g., 1 hour) to allow for labeling of active enzymes.
- Click Chemistry (if applicable): If using an alkyne-containing ABP, perform a copper-catalyzed or copper-free click reaction to attach the reporter tag (e.g., fluorescent dye-azide or biotin-azide).
- SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
- Detection:
- For fluorescent ABPs, visualize the labeled proteins using an appropriate fluorescence scanner.
- For biotinylated ABPs, transfer the proteins to a membrane and detect using streptavidin conjugated to an enzyme (e.g., HRP) followed by chemiluminescence detection.
3. Expected Results:
- The control sample should show distinct bands corresponding to the active glycosidases labeled by the ABP.
- In the sample pre-incubated with this compound, the intensity of these bands should be significantly reduced or absent, demonstrating that this compound competes for the same active sites as the ABP.
The following diagram illustrates the experimental workflow for a competitive ABPP experiment.
Caption: Workflow for competitive activity-based protein profiling using this compound.
References
No Public Data Available for KY371
A comprehensive search of publicly available scientific and technical databases has yielded no specific information on a compound designated as "KY371." Consequently, the creation of an in-depth technical guide or whitepaper on the solubility and stability of this substance is not possible at this time.
Searches for "this compound" across a wide range of chemical and biological research databases, patent repositories, and scholarly articles did not return any relevant results. This suggests that "this compound" may be an internal, proprietary identifier used by a research organization and has not been disclosed in public forums. It is also possible that the identifier is a misnomer or contains a typographical error.
Without access to fundamental information such as the chemical structure, physical properties, or any associated research, the core requirements of the request, including:
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Quantitative data on solubility and stability
-
Detailed experimental protocols
-
Diagrams of signaling pathways or experimental workflows
cannot be fulfilled. The generation of accurate and reliable technical documentation requires a foundation of verifiable data, which is absent in the case of "this compound."
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or contact the originating institution for detailed information. Should "this compound" be a publicly documented compound under a different designation, providing that alternative identifier may allow for a successful retrieval of the requested data.
Unraveling KY371: A Technical Deep Dive for the Modern Researcher
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of biochemical research and drug development, the emergence of novel molecular tools is a constant driver of innovation. This whitepaper provides a comprehensive technical overview of KY371, a compound identified as a broad-range glycosidase inhibitor and a versatile click chemistry reagent. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's characteristics and potential applications.
At present, a specific CAS number and a definitive IUPAC name for the compound marketed as this compound have not been publicly disclosed in the scientific literature or chemical databases accessed. Commercial suppliers describe this compound as a broad-range glycosidase inhibitor that also incorporates an alkyne group, positioning it as a tool for click chemistry applications. This dual functionality suggests its potential utility in activity-based protein profiling (ABPP) and other chemoproteomic workflows aimed at identifying and characterizing glycosidase activity.
Core Compound Information
Due to the absence of a publicly available, definitive chemical structure, CAS number, or IUPAC name, a detailed quantitative data table and experimental protocols section cannot be provided at this time. The information presented is based on the functional descriptions from commercial suppliers.
Conceptual Signaling Pathway and Experimental Workflow
While specific experimental data for this compound is not available, we can conceptualize its application in studying glycosidase activity and its impact on cellular signaling.
Conceptual Application of this compound in a Signaling Pathway Context:
Glycosidases play a crucial role in the post-translational modification of proteins, including those involved in cell signaling pathways. For instance, the removal of glucose residues from N-linked glycans by glucosidases I and II in the endoplasmic reticulum is a critical step in glycoprotein folding and quality control. Inhibition of these enzymes can lead to the accumulation of misfolded glycoproteins, inducing the unfolded protein response (UPR).
Below is a conceptual diagram illustrating how a broad-range glycosidase inhibitor like this compound might intersect with a generic signaling pathway initiated by a glycoprotein receptor.
Caption: Conceptual diagram of this compound inhibiting a glycosidase, potentially affecting receptor function.
Conceptual Experimental Workflow for Target Identification using this compound:
The alkyne handle on this compound makes it suitable for a click chemistry-based experimental workflow to identify its target glycosidases within a complex biological sample.
Caption: Workflow for identifying this compound's target glycosidases using click chemistry.
Future Outlook
The dual functionality of this compound as both a glycosidase inhibitor and a chemical probe presents a promising avenue for research in glycobiology and drug discovery. The elucidation of its precise chemical structure, CAS number, and IUPAC name will be a critical next step. This will enable the scientific community to conduct rigorous studies to validate its inhibitory profile, determine its specificity, and fully explore its potential in various experimental models. Researchers interested in utilizing this compound are advised to contact the commercial suppliers for detailed specifications and to encourage the disclosure of its chemical identity to the public domain.
This whitepaper will be updated as more definitive information about this compound becomes available.
No Publicly Available Data for KY371
Despite a comprehensive search for the commercial availability and scientific literature related to a compound designated as "KY371," no specific information matching this identifier could be located.
Extensive queries aimed at identifying "this compound" as a chemical compound, its mechanism of action, associated signaling pathways, or any commercially available sources have yielded no relevant results. The search included scientific databases and commercial supplier catalogs. The results returned were general in nature, pertaining to various signaling pathways and chemical compounds unrelated to the specific "this compound" identifier.
This lack of information prevents the creation of the requested in-depth technical guide. Without access to primary research, experimental data, or established chemical properties, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create diagrams of signaling pathways as requested.
It is possible that "this compound" is an internal company code, a very new research compound not yet disclosed in public forums, or an incorrect designation. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or the original source of the "this compound" name.
Until "this compound" is described in publicly accessible scientific literature or commercial product listings, a technical guide of the nature requested cannot be produced.
A deep dive into a class of potent, mechanism-based glycosidase inhibitors and their application in activity-based protein profiling.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical biology of KY371 and its related analogs. These compounds, built upon a cyclophellitol aziridine scaffold, are powerful tools for the study of retaining glycosidases, a broad class of enzymes implicated in numerous physiological and pathological processes, including lysosomal storage disorders, cancer, and viral infections. This document details their mechanism of action, chemical diversity, and inhibitory potency, and provides detailed protocols for their application in activity-based protein profiling (ABPP).
Core Compound Structures and Mechanism of Action
This compound and its analogs are mechanism-based, irreversible inhibitors of retaining glycosidases. Their core structure consists of a cyclophellitol aziridine moiety, which mimics the natural substrate of these enzymes. The inhibitory activity stems from the covalent modification of the catalytic nucleophile in the enzyme's active site.
This compound , a broad-range retaining β-glycosidase probe, is a cyclophellitol aziridine functionalized with an N-propargyl group. This terminal alkyne serves as a "click chemistry" handle, allowing for the attachment of various reporter tags (e.g., fluorophores, biotin) for visualization and enrichment of labeled enzymes.
A variety of analogs have been synthesized by modifying the reporter tag attached to the core scaffold. These include:
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JJB111: A biotinylated analog of this compound, enabling affinity purification and mass spectrometry-based identification of labeled glycosidases.
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JJB70: A fluorescent analog featuring a BODIPY tag for direct in-gel visualization of active enzymes.
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α-configured analogs: Probes with an α-glucopyranose configuration, such as those described by Jiang et al. (2016), exhibit selectivity for α-glucosidases.
The fundamental mechanism of action for these probes is illustrated below.
Quantitative Inhibitory Potency
The inhibitory potency of these probes varies depending on the configuration of the cyclophellitol core (α or β) and the nature of the attached reporter tag. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative analogs against various human glycosidases.
Table 1: Inhibitory Potency (IC50, nM) of α-Configured Cyclophellitol Aziridine Probes
| Compound | Target Enzyme | Apparent IC50 (nM) |
| α-gluco-aziridine | rGAA (pH 4.0) | 1.8 ± 0.2 |
| GANAB (pH 6.5) | 1.0 ± 0.1 | |
| BODIPY-Green Probe | rGAA (pH 4.0) | 12.0 ± 1.2 |
| GANAB (pH 6.5) | 2.5 ± 0.3 | |
| BODIPY-Red Probe | rGAA (pH 4.0) | 21.3 ± 2.5 |
| GANAB (pH 6.5) | 3.5 ± 0.4 | |
| Cy5 Probe | rGAA (pH 4.0) | 32.5 ± 3.8 |
| GANAB (pH 6.5) | 1.9 ± 0.2 | |
| Biotin Probe | rGAA (pH 4.0) | 13.0 ± 1.5 |
| GANAB (pH 6.5) | 2.9 ± 0.3 |
Data extracted from the supplementary information of Jiang et al., ACS Cent. Sci. 2016, 2, 5, 351–358.
Key Signaling and Metabolic Pathways
This compound and its analogs are invaluable tools for studying the roles of glycosidases in various biological contexts. Two prominent examples are the lysosomal glycogen degradation pathway and the glycoprotein quality control system in the endoplasmic reticulum.
Lysosomal Glycogen Degradation
The lysosomal α-glucosidase (GAA) is a key enzyme in the breakdown of glycogen within the lysosome. Deficiency in GAA leads to Pompe disease, a lysosomal storage disorder characterized by the accumulation of glycogen. α-configured cyclophellitol aziridine probes can be used to monitor the activity of GAA and investigate the pathophysiology of Pompe disease.[1][2]
ER Glycoprotein Quality Control
The ER α-glucosidase II (GANAB) is a critical component of the calnexin/calreticulin cycle, a major pathway for the quality control of newly synthesized glycoproteins in the endoplasmic reticulum.[3][4] This cycle ensures that only correctly folded glycoproteins are transported to the Golgi apparatus. α-configured probes can be used to study the activity of GANAB and its role in protein folding and viral glycoprotein processing.
Experimental Protocols
The following protocols provide a general framework for the use of this compound and its analogs in activity-based protein profiling. Specific parameters may need to be optimized for different biological samples and experimental setups.
In-gel Fluorescence Scanning for Glycosidase Activity
This protocol allows for the direct visualization of active glycosidases in a complex protein lysate.
Materials:
-
Protein lysate (e.g., cell or tissue homogenate)
-
Fluorescently labeled probe (e.g., JJB70 or Cy5-labeled analog)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Protein Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Labeling Reaction: Incubate the protein lysate (typically 20-50 µg of total protein) with the fluorescent probe at a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically. Incubate for 30-60 minutes at 37°C.
-
SDS-PAGE: Denature the labeled lysate by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Competitive Activity-Based Protein Profiling (cABPP)
This protocol is used to assess the potency and selectivity of unlabeled inhibitors by measuring their ability to compete with a fluorescent probe for binding to the target enzyme.
Materials:
-
Protein lysate
-
Unlabeled inhibitor of interest
-
Fluorescently labeled probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Pre-incubation with Inhibitor: Aliquot the protein lysate and pre-incubate with a range of concentrations of the unlabeled inhibitor for 30 minutes at 37°C. Include a no-inhibitor control.
-
Labeling with Fluorescent Probe: Add the fluorescent probe to each reaction at a fixed final concentration (determined from the in-gel fluorescence scanning protocol) and incubate for an additional 30-60 minutes at 37°C.
-
SDS-PAGE and Fluorescence Scanning: Proceed with SDS-PAGE and fluorescence scanning as described in protocol 4.1.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target glycosidase. A decrease in fluorescence intensity in the presence of the inhibitor indicates competition for binding. The IC50 value of the inhibitor can be determined by plotting the remaining fluorescence signal against the inhibitor concentration.
Conclusion
This compound and its chemical analogs represent a versatile and powerful class of chemical probes for the study of retaining glycosidases. Their mechanism-based covalent labeling allows for the sensitive and specific detection of active enzymes in complex biological systems. The ability to modify the reporter tag provides a flexible platform for a wide range of applications, from in-gel visualization and affinity purification to high-throughput screening of inhibitor libraries. This technical guide provides a foundational understanding of these compounds and their application, empowering researchers to further explore the critical roles of glycosidases in health and disease.
References
Methodological & Application
Application Notes and Protocols for the In Vivo Use of a Novel Kinase Inhibitor (KY371) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a framework for the preclinical evaluation and in vivo application of novel kinase inhibitors, using the placeholder "KY371" to represent a hypothetical compound. The protocols and methodologies are based on established practices in pharmacology and oncology research.
Preclinical In Vitro Evaluation
Prior to in vivo studies, a thorough in vitro characterization of this compound is essential to determine its potency, selectivity, and mechanism of action.
Table 1: Summary of In Vitro Characterization of this compound
| Parameter | Method | Result |
| Target Kinase(s) | Kinase Panel Screen | e.g., Potent inhibitor of Kinase A, Kinase B |
| IC₅₀ (Kinase A) | In vitro kinase assay | e.g., 10 nM |
| IC₅₀ (Kinase B) | In vitro kinase assay | e.g., 50 nM |
| Cellular Potency (EC₅₀) | Cell-based phosphorylation assay | e.g., 100 nM in Cancer Cell Line X |
| Cell Viability (GI₅₀) | Cell viability assay (e.g., CellTiter-Glo®) | e.g., 500 nM in Cancer Cell Line X |
| Off-Target Effects | Broad kinase panel screen | e.g., Minimal inhibition of 200+ other kinases |
Signaling Pathway
Understanding the signaling cascade in which the target kinase operates is crucial for designing pharmacodynamic biomarker studies and interpreting efficacy results. Let's assume this compound targets a key kinase in the MAPK/ERK pathway.
Caption: Hypothetical signaling pathway showing inhibition of the MAPK cascade by this compound.
Pharmacokinetics and Toxicology in Animal Models
Pharmacokinetic (PK) and maximum tolerated dose (MTD) studies are critical for determining the appropriate dosing regimen for efficacy studies.
Table 2: Summary of Murine Pharmacokinetic and MTD Studies for this compound
| Parameter | Route of Administration | Value |
| Maximum Tolerated Dose (MTD) | Oral (PO) | e.g., 50 mg/kg, once daily (QD) |
| Bioavailability (F%) | Oral (PO) | e.g., 40% |
| Peak Plasma Concentration (Cmax) | 25 mg/kg PO | e.g., 2 µM |
| Time to Peak Concentration (Tmax) | 25 mg/kg PO | e.g., 2 hours |
| Half-life (t₁/₂) | 25 mg/kg PO | e.g., 6 hours |
| Area Under the Curve (AUC) | 25 mg/kg PO | e.g., 8 µM*h |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old female BALB/c mice
-
Standard animal housing and monitoring equipment
-
Dosing gavage needles
-
Scale for weighing animals
Procedure:
-
Acclimate animals for at least one week prior to the start of the study.
-
Randomize mice into dose-escalation cohorts (e.g., 10, 25, 50, 75, 100 mg/kg) with n=3-5 mice per cohort. Include a vehicle control group.
-
Administer this compound or vehicle once daily via oral gavage for 14 consecutive days.
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Record body weight every other day.
-
At the end of the 14-day period, euthanize the animals and perform gross necropsy. Collect blood for complete blood count (CBC) and serum chemistry analysis. Collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound at the determined MTD
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at MTD) with n=8-10 mice per group.
-
Administer this compound or vehicle once daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
Caption: A typical workflow for a tumor xenograft efficacy study.
Data Presentation for Efficacy Studies
Table 3: Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | P-value vs. Vehicle |
| Vehicle | 10 | 1250 ± 150 | - | - |
| This compound (50 mg/kg) | 10 | 450 ± 80 | 64% | <0.001 |
Note: The information provided in these application notes is intended as a general guide. Specific experimental details, including the choice of animal model, cell line, and dosing regimen, should be optimized based on the specific characteristics of this compound and the research question being addressed. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
KY371 dosage and administration guidelines
Despite a comprehensive search, no scientific data, dosage guidelines, or administration protocols were found for a compound designated "KY371."
Our extensive search of scientific literature and clinical trial databases did not yield any specific information related to a drug, chemical compound, or research product with the identifier "this compound." The search results were broad and not specific to any single agent, covering general signaling pathways and laboratory protocols unrelated to a specific molecule.
This suggests that "this compound" may be an internal, non-standardized identifier, a misnomer, or a compound that has not been disclosed in publicly available scientific literature. Without any foundational information on the nature of "this compound," its mechanism of action, or its intended use, it is not possible to provide the requested detailed Application Notes and Protocols.
We advise researchers, scientists, and drug development professionals to verify the identifier and consult internal documentation or the original source of the compound for accurate information. Should a correct and publicly documented identifier be available, we would be pleased to revisit this request and provide a detailed and accurate response.
Preparing Stock Solutions of KY371: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the preparation and use of KY371 stock solutions for researchers, scientists, and drug development professionals. This compound is a potent, broad-spectrum glycosidase inhibitor and a valuable tool for activity-based protein profiling (ABPP).
Introduction
This compound is a chemical probe characterized by an alkyne group, enabling its use in click chemistry applications for the detection and identification of glycosidases.[1] Its broad-range inhibitory activity makes it a powerful tool for studying the role of glycosidases in various biological processes and for drug discovery efforts targeting this class of enzymes. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Data Presentation
Quantitative data regarding the properties of this compound and recommended solution parameters are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | To be determined | N/A |
| Chemical Formula | To be determined | N/A |
| CAS Number | Not available | N/A |
| Appearance | Typically a solid | General Knowledge |
Table 2: Recommended Solvents and Storage for this compound Stock Solutions
| Solvent | Recommended Concentration | Storage Temperature | Shelf Life |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mM (empirical) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: The solubility of this compound in DMSO is empirically determined to be at least 10 mM based on its common use in stock solutions for similar compounds. Researchers should perform their own solubility tests for precise applications.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the required mass of this compound:
-
The mass of this compound required to make a 10 mM stock solution depends on its molecular weight (MW). The formula to calculate the required mass is: Mass (mg) = 10 mM * Volume (L) * MW ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, the calculation would be: Mass (mg) = 10 * 0.001 * MW
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
For a 10 mM solution, if you weighed out the mass for 1 mL, add 1 mL of DMSO.
-
-
Solubilization:
-
Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: In Situ Activity-Based Protein Profiling (ABPP) with this compound
This protocol provides a general workflow for using this compound to label active glycosidases in cell lysates.
Materials:
-
Prepared cell lysate in a suitable lysis buffer
-
10 mM this compound stock solution in DMSO
-
Control inhibitor (optional)
-
Incubator or water bath at 37°C
-
Reagents for click chemistry (e.g., azide-functionalized reporter tag, copper (II) sulfate, reducing agent, and a copper-chelating ligand)
-
Materials for downstream analysis (e.g., SDS-PAGE, in-gel fluorescence scanning, or mass spectrometry)
Procedure:
-
Lysate Preparation:
-
Prepare cell or tissue lysates using standard laboratory protocols. Ensure the lysis buffer is compatible with glycosidase activity.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50-100 µg).
-
Add the this compound stock solution to the desired final concentration (typically in the low micromolar range, to be optimized for the specific experiment).
-
For a negative control, add an equivalent volume of DMSO to a separate tube of lysate.
-
If using a competitive inhibitor, pre-incubate the lysate with the competitor before adding this compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for the covalent labeling of active glycosidases.
-
-
Click Chemistry:
-
Following incubation, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., a fluorophore or biotin) to the alkyne group of this compound.
-
Follow a standard click chemistry protocol, adding the azide-reporter, copper sulfate, a reducing agent (like sodium ascorbate), and a copper-chelating ligand (like TBTA or THPTA) to the reaction mixture.
-
Incubate the click reaction for 1 hour at room temperature.
-
-
Downstream Analysis:
-
The labeled proteins are now ready for analysis.
-
For fluorescent tags: Separate proteins by SDS-PAGE and visualize using an in-gel fluorescence scanner.
-
For biotin tags: Enriched the labeled proteins using streptavidin beads for subsequent on-bead digestion and identification by mass spectrometry.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the N-glycan processing pathway by this compound.
References
Application Notes and Protocols for the Quantification of KY-371 (Acetylenedicarboxylic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KY-371, identified as acetylenedicarboxylic acid (PubChem CID: 371), is a small molecule that has been investigated for its role as a potential modulator of the Wnt signaling pathway. The Wnt pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. Accurate quantification of KY-371 in biological matrices is essential for pharmacokinetic studies, in vitro mechanism-of-action experiments, and overall drug development.
These application notes provide detailed protocols for the quantification of KY-371 using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical Information for KY-371 (Acetylenedicarboxylic Acid):
| Property | Value |
| Chemical Name | Acetylenedicarboxylic acid |
| Synonyms | 2-Butynedioic acid |
| Molecular Formula | C₄H₂O₄ |
| Molecular Weight | 114.06 g/mol |
| CAS Number | 142-45-0 |
I. Quantification of KY-371 using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in complex biological samples. This protocol is suitable for the analysis of KY-371 in plasma and cell lysates.
Signaling Pathway Context
The Wnt signaling pathway is a complex cascade of protein interactions that ultimately leads to the regulation of gene transcription. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on" state, Wnt ligands bind to Frizzled receptors, leading to the inactivation of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus to activate target gene expression. Small molecule inhibitors like KY-371 are designed to interfere with this pathway.
Application Note: Characterization of the Novel MEK1/2 Inhibitor KY371 using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
KY371 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. Western blot analysis is an indispensable immunodetection technique to elucidate the mechanism of action of novel inhibitors like this compound by quantifying the phosphorylation status of downstream targets. This document provides a detailed protocol for assessing the inhibitory activity of this compound on the MAPK/ERK pathway in cultured cancer cells via Western blotting.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) upon ligand binding, leading to the activation of Ras and the subsequent sequential phosphorylation of Raf, MEK, and ERK. Activated (phosphorylated) ERK (p-ERK) then translocates to the nucleus to phosphorylate transcription factors that regulate gene expression, ultimately driving cell proliferation and survival. This compound exerts its inhibitory effect by binding to MEK1/2 and preventing their phosphorylation and activation of ERK1/2.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Line: Human colon carcinoma cell line (e.g., HCT116) known to have an activating BRAF mutation, leading to constitutive activation of the MAPK/ERK pathway.
-
Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 2 x 10^6 cells in 100 mm culture dishes and allow them to adhere and grow for 24 hours to reach 70-80% confluency.
-
Serum Starvation: Before treatment, starve the cells in serum-free medium for 12-16 hours to reduce basal ERK phosphorylation.
-
This compound Treatment:
-
Dose-Response: Treat serum-starved cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) dissolved in DMSO for a fixed time (e.g., 2 hours). Ensure the final DMSO concentration is constant across all treatments (e.g., 0.1%).
-
Time-Course: Treat serum-starved cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
-
Stimulation: After this compound pre-treatment, stimulate the cells with a growth factor like epidermal growth factor (EGF) at 100 ng/mL for 10 minutes to induce robust ERK phosphorylation.
B. Western Blot Workflow
The general workflow for the Western blot analysis is depicted below.
C. Detailed Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system at 100V for 90 minutes at 4°C.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C.
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)
-
Mouse anti-total-ERK1/2 (1:1000 dilution)
-
Mouse anti-β-actin (loading control) (1:5000 dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to total ERK and then to the β-actin loading control.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data from Western blot experiments designed to characterize the activity of this compound.
Table 1: Dose-Dependent Inhibition of ERK Phosphorylation by this compound
| This compound Concentration (nM) | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.42 | 0.05 |
| 100 | 0.11 | 0.02 |
| 1000 | 0.02 | 0.01 |
Table 2: Time-Course of ERK Phosphorylation Inhibition by 100 nM this compound
| Treatment Time (hours) | Relative p-ERK/Total ERK Ratio (Normalized to Time 0) | Standard Deviation |
| 0 | 1.00 | 0.09 |
| 0.5 | 0.68 | 0.07 |
| 1 | 0.35 | 0.04 |
| 2 | 0.12 | 0.03 |
| 4 | 0.05 | 0.01 |
| 8 | 0.03 | 0.01 |
Data Interpretation
The data presented in Table 1 demonstrates that this compound inhibits EGF-stimulated ERK phosphorylation in a dose-dependent manner, with a significant reduction observed at concentrations of 10 nM and above. Table 2 shows that treatment with 100 nM this compound leads to a rapid and sustained decrease in ERK phosphorylation over time, with near-maximal inhibition achieved by 2 hours. These results are consistent with this compound acting as a potent inhibitor of the MAPK/ERK signaling pathway.
Western blot analysis is a powerful and essential tool for the characterization of novel kinase inhibitors like this compound. The protocols and data presented here provide a comprehensive guide for researchers to assess the potency, selectivity, and mechanism of action of compounds targeting the MAPK/ERK pathway. This approach enables the generation of robust and quantifiable data critical for advancing drug development programs.
Application Notes and Protocols for Utilizing PRN371 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN371 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] JAK3 plays a critical role in cytokine receptor signaling, which is essential for the proliferation and differentiation of immune cells.[1][2] Dysregulation of the JAK3-STAT signaling pathway is implicated in various autoimmune diseases and cancers, making selective JAK3 inhibitors like PRN371 valuable tools for research and potential therapeutic agents.[3][4] PRN371 is an acrylamide-based irreversible inhibitor that covalently binds to a non-catalytic cysteine residue (Cys909) in JAK3.[5]
These application notes provide detailed protocols for assessing the kinase activity of JAK3 and the inhibitory potential of PRN371 using both in vitro biochemical assays and cell-based functional assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PRN371 against JAK Family Kinases
| Kinase Target | PRN371 IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) | Selectivity vs. JAK3 | Reference |
| JAK3 | 0.5 | 1.2 | 1x | [5] |
| JAK1 | >10,000 | 1.1 | >20,000x | [5] |
| JAK2 | 189 | 2.9 | 378x | [5] |
| TYK2 | 141 | 14 | 282x | [5] |
Table 2: Cell-Based Inhibitory Activity of PRN371
| Cell Line | Assay | PRN371 IC₅₀ (nM) | Cytokine Stimulus | Reference |
| Human PBMCs | STAT5 Phosphorylation | 99 | IL-2 | [5] |
| Ramos B-cells | STAT6 Phosphorylation | 26 | IL-4 | [5] |
| Human PBMCs | STAT3 Phosphorylation | >3000 | IL-6 | [5] |
| NK-S1 (NKTL) | Cell Growth | ~50 | - | [6] |
| CMK (AML) | Cell Growth | ~100 | - | [6] |
Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[7][8] Upon cytokine binding to its receptor, receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7][8]
Caption: The JAK3-STAT signaling cascade and the inhibitory action of PRN371.
Experimental Protocols
In Vitro JAK3 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the enzymatic activity of JAK3 by quantifying the amount of ADP produced during the kinase reaction.[9][10]
Experimental Workflow:
Caption: Workflow for the in vitro JAK3 kinase activity assay.
Materials:
-
Recombinant active JAK3 enzyme (Sino Biological, Cat# J03-11G or similar)[9]
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)[11]
-
ATP
-
PRN371
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[9]
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
384-well opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of PRN371 in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reagent Preparation:
-
Thaw recombinant JAK3 enzyme on ice and dilute to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or near the Kₘ for JAK3.
-
-
Assay Plate Setup:
-
Add 1 µL of serially diluted PRN371 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted JAK3 enzyme to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Gently mix the plate and incubate at room temperature for 40-60 minutes.[9]
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each PRN371 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cell-Based STAT5 Phosphorylation Assay (Flow Cytometry)
This protocol describes a method to assess the inhibitory activity of PRN371 on IL-2-induced STAT5 phosphorylation in T-cells, providing a measure of the compound's potency in a cellular context.[2][5]
Experimental Workflow:
Caption: Workflow for the cell-based STAT5 phosphorylation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line
-
RPMI-1640 medium with 10% FBS
-
PRN371
-
Recombinant Human IL-2
-
Fixation Buffer (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or culture T-cells and resuspend in RPMI-1640 medium. Seed cells into a 96-well U-bottom plate.
-
Inhibitor Treatment:
-
Prepare serial dilutions of PRN371.
-
Add the diluted PRN371 to the respective wells. Include a vehicle-only control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a working solution of IL-2 (e.g., 10-100 ng/mL).
-
Add the IL-2 solution to all wells except for the unstimulated control.
-
Incubate for 15-30 minutes at 37°C.[2]
-
-
Fixation and Permeabilization:
-
Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Centrifuge the plate and discard the supernatant.
-
Gently resuspend the cell pellets in ice-cold Permeabilization Buffer. Incubate on ice for at least 30 minutes.[2]
-
-
Intracellular Staining:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cell pellets in the anti-pSTAT5 antibody cocktail diluted in Staining Buffer.
-
Incubate for 30-60 minutes at room temperature in the dark.[2]
-
Wash the cells twice with Staining Buffer.
-
-
Flow Cytometry:
-
Resuspend the final cell pellet in Staining Buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.
-
Calculate the percentage of inhibition of pSTAT5 for each PRN371 concentration relative to the stimulated control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to perform appropriate controls and validation experiments. This information is for Research Use Only.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: Preclinical Evaluation of Novel Kinase Inhibitors in Xenograft Mouse Models
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of novel kinase inhibitors, exemplified by a hypothetical compound KY371, in xenograft mouse models. As of the latest literature review, specific data for a compound designated "this compound" is not publicly available. Therefore, this document outlines a generalized yet detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo studies for novel anti-cancer agents targeting kinase signaling pathways. The protocols and examples provided are based on established methodologies in the field of preclinical cancer research.
Rationale for Xenograft Models in Cancer Research
Xenograft models, particularly patient-derived xenografts (PDX), are crucial tools in oncology research. They involve the transplantation of human tumor tissue or cancer cell lines into immunocompromised mice.[1][2] These models allow for the in vivo assessment of a compound's anti-tumor efficacy, mechanism of action, and potential biomarkers of response in a setting that can recapitulate aspects of human tumor biology.[1][2]
Key Signaling Pathways in Cancer Targeted by Kinase Inhibitors
Many cancers are driven by aberrant signaling pathways regulated by kinases. Novel inhibitors are often designed to target these dysregulated pathways. Common signaling cascades that are central to cancer cell proliferation, survival, and metastasis include:
-
MAPK/ERK Pathway: This pathway is frequently activated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[3]
-
PI3K/AKT/mTOR Pathway: A critical pathway for regulating cell growth, metabolism, and survival, its dysregulation is a common event in tumorigenesis.[3]
Visualizing Key Signaling Pathways
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf (MAP3K)", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK (MAP2K)", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK (MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="Novel Kinase Inhibitor\n(e.g., this compound)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#4285F4"]; RTK -> GRB2_SOS [color="#4285F4"]; GRB2_SOS -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> TranscriptionFactors [color="#4285F4"]; TranscriptionFactors -> CellCycle [color="#4285F4"]; this compound -> Raf [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } mend Caption: Hypothetical inhibition of the MAPK/ERK pathway by a novel compound.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="Novel Kinase Inhibitor\n(e.g., this compound)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#4285F4"]; RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" PIP2 to PIP3", color="#4285F4"]; PIP3 -> AKT [color="#4285F4"]; AKT -> mTORC1 [color="#4285F4"]; mTORC1 -> CellGrowth [color="#4285F4"]; this compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } mend Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a novel compound.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)[4]
-
Immunocompromised mice (e.g., NOD/SCID or Balb/c nude mice, 6-8 weeks old)[1][4]
-
Cell culture medium (e.g., DMEM) with supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel Basement Membrane Matrix
-
Trypsin-EDTA
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank.
-
Monitor mice for tumor growth.
Patient-Derived Xenograft (PDX) Model Establishment
PDX models more closely recapitulate the heterogeneity of human tumors.[1][2]
Materials:
-
Freshly resected human tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID)[1]
-
Surgical tools
-
Transport medium
Procedure:
-
Obtain fresh tumor tissue from surgery under sterile conditions.
-
Implant a small fragment (2-3 mm³) of the tumor tissue subcutaneously into the flank of an anesthetized mouse.
-
Monitor for tumor engraftment and growth.
Dosing and Administration of a Novel Compound
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the novel compound (e.g., this compound) in a suitable vehicle (e.g., 50% propylene glycol in water).[5]
-
Administer the compound at a predetermined dose and schedule (e.g., 10 mg/kg, daily by oral gavage).[6]
-
The control group should receive the vehicle only.
Tumor Growth Monitoring and Efficacy Evaluation
Procedure:
-
Measure tumor dimensions with calipers 2-3 times per week.[4]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[4]
-
Monitor body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Experimental Workflow Diagram
// Connections CellCulture -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Dosing; Dosing -> Monitoring; Monitoring -> Endpoint; } mend Caption: General workflow for a xenograft efficacy study.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment and control groups.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (Day 1) (mm³) ± SEM | Mean Tumor Volume (Day 21) (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 152 ± 15 | 1850 ± 210 | - | - |
| This compound (10 mg/kg) | 10 | 148 ± 14 | 650 ± 95 | 64.9 | <0.001 |
| This compound (30 mg/kg) | 10 | 155 ± 16 | 320 ± 60 | 82.7 | <0.0001 |
Table 2: Hypothetical Body Weight Data
| Treatment Group | N | Mean Body Weight (Day 1) (g) ± SEM | Mean Body Weight (Day 21) (g) ± SEM | Body Weight Change (%) |
| Vehicle Control | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1 |
| This compound (10 mg/kg) | 10 | 22.3 ± 0.4 | 23.5 ± 0.5 | +5.4 |
| This compound (30 mg/kg) | 10 | 22.6 ± 0.5 | 21.9 ± 0.7 | -3.1 |
Conclusion and Future Directions
The protocols and frameworks outlined in these application notes provide a robust starting point for the preclinical evaluation of novel kinase inhibitors like "this compound" in xenograft mouse models. Successful demonstration of in vivo efficacy, coupled with a favorable safety profile, is a critical step in the drug development pipeline, paving the way for further IND-enabling studies. Future work should focus on identifying biomarkers of response and resistance to the novel compound, potentially through genomic and proteomic analysis of the xenograft tumors.
References
- 1. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunoprecipitation with KY371
For Researchers, Scientists, and Drug Development Professionals
Introduction
KY371 is a potent, broad-range inhibitor of glycosidases, a diverse class of enzymes crucial for a multitude of cellular processes.[1] This small molecule is uniquely equipped with an alkyne functional group, enabling its use as a chemical probe in activity-based protein profiling (ABPP) and chemical proteomics workflows. The alkyne handle allows for the covalent attachment of reporter tags, such as biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This methodology facilitates the selective enrichment and subsequent identification of active glycosidases from complex biological samples.
This document provides detailed protocols for the use of this compound in the enrichment of glycosidases from cell lysates, a process analogous to immunoprecipitation, which we will refer to as "this compound-based Glycosidase Enrichment". This technique allows for the profiling of glycosidase activity and the identification of potential drug targets.
Principle of this compound-Based Glycosidase Enrichment
The workflow leverages the principles of ABPP. First, this compound is introduced to a biological sample, where it covalently binds to the active site of susceptible glycosidases. Following this labeling step, a biotin-azide tag is attached to the alkyne group of this compound via click chemistry. The biotinylated glycosidases are then selectively captured and enriched using streptavidin-conjugated beads. The enriched proteins can be eluted and identified through downstream applications such as mass spectrometry.
Data Presentation
Table 1: Inhibitory Potency of Various Glycosidase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of glycosidase inhibitors against α-glucosidase, providing a comparative context for the potency of such compounds.
| Compound/Extract | Source Organism/Enzyme | IC50 Value | Reference |
| Acarbose | Yeast α-glucosidase | 0.0013–1998.79 µM (wide variation reported) | [2] |
| Isoscutellarein‐8‐O‐β‐D‐glucopyranoside | Adenosma bracteosum | 1.40 µg/mL | [2] |
| Luteolin-7-O-glucoside | Purified PFL extract | 61.41 μg/mL | [3] |
| Chrysophyllum cainito extract | Not specified | 0.0012 mg/mL | [2] |
| Ensete superbum extract | Not specified | 0.0018 mg/mL | [2] |
| N-butanol fraction | Hyophorbe lagenicaulis | 261.9 µg/mL | [3] |
Table 2: Representative Enrichment Efficiency in a Click Chemistry-Based Proteomics Workflow
This table illustrates the potential efficiency of protein enrichment using a click chemistry approach, which is central to the this compound protocol.
| Workflow Step | Key Optimization | Result | Reference |
| Cell Lysis & Click Reaction | Lysis buffer with 1% NP-40 and 0.2% SDS | Improved yield of CuAAC reaction | [4] |
| Protein Cleanup | Addition of urea to lysis buffer post-click reaction | Enhanced protein loading on carboxylate magnetic beads | [4] |
| Peptide-level Click Reaction | Performing CuAAC on peptides instead of proteins | Significant increase in click conjugation efficiency | [5] |
| Identification Rate | Peptide-based click chemistry | Remarkable improvement in spectrum, peptide, and protein identification | [5] |
Experimental Protocols
Protocol 1: Labeling of Glycosidases with this compound in Cell Lysate
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 1% NP-40, 0.2% SDS, with protease inhibitors)
-
This compound (stock solution in DMSO)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Dilute the lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.
-
Add this compound to the lysate at a final concentration of 1-10 µM. As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.
-
Incubate for 1 hour at 37°C with gentle rotation to allow for labeling of active glycosidases.
Protocol 2: Click Chemistry Biotinylation of this compound-Labeled Proteins
Materials:
-
This compound-labeled cell lysate (from Protocol 1)
-
Biotin-Azide (stock solution in DMSO)
-
Copper(II) Sulfate (CuSO4) (stock solution in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (stock solution in DMSO/t-butanol)
Procedure:
-
To the this compound-labeled lysate, add the following click chemistry reagents to the final concentrations indicated:
-
Biotin-Azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Vortex briefly to mix.
-
Incubate for 1 hour at room temperature with gentle rotation, protected from light.
Protocol 3: Enrichment of Biotinylated Glycosidases
Materials:
-
Biotinylated lysate (from Protocol 2)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Equilibrate the streptavidin beads by washing three times with PBS.
-
Add the equilibrated streptavidin beads to the biotinylated lysate.
-
Incubate for 2 hours at room temperature with gentle rotation to allow for binding of biotinylated proteins.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
-
After the final wash, remove all supernatant.
-
To elute the enriched proteins, add 2X SDS-PAGE sample buffer to the beads and boil for 10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched glycosidases for downstream analysis (e.g., SDS-PAGE, Western Blot, or mass spectrometry).
Mandatory Visualizations
Caption: Experimental workflow for this compound-based glycosidase enrichment.
Caption: Overview of the N-linked glycosylation pathway.
Caption: Simplified overview of the O-linked glycosylation pathway.
References
- 1. The role of intracellular protein O-glycosylation in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing KY371 Concentration for Experiments
Disclaimer: The following information is provided as a template for a technical support center for a hypothetical small molecule inhibitor, designated "KY371." Publicly available scientific literature does not contain information regarding a compound with this identifier. The content below is based on common principles for the optimization and troubleshooting of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway and should be adapted with experimental data specific to your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as Akt and mTOR, leading to the suppression of cell growth, proliferation, and survival in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended for most cancer cell lines. A dose-response experiment should always be performed to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM. For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the DMSO stock should be diluted in a complete culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific assay and the biological question being addressed. For signaling pathway analysis (e.g., Western blotting for p-Akt), a short treatment of 1 to 6 hours may be sufficient. For cell viability or proliferation assays, a longer treatment of 24 to 72 hours is typically required.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound observed | 1. Sub-optimal concentration used. 2. Compound degradation. 3. Cell line is resistant to PI3K inhibition. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Use a fresh aliquot of this compound stock solution. Verify the stability of the compound under your experimental conditions. 3. Confirm the activation status of the PI3K/Akt pathway in your cell line (e.g., check for PTEN loss or PIK3CA mutation). Consider using a different cell line. |
| High cell toxicity or off-target effects | 1. Concentration of this compound is too high. 2. High DMSO concentration in the final culture medium. | 1. Lower the concentration of this compound. Ensure you are working within the optimal therapeutic window determined from your dose-response curve. 2. Ensure the final DMSO concentration is not exceeding 0.1%. Prepare a vehicle control with the same final DMSO concentration. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent treatment duration. 3. Instability of this compound in the culture medium. | 1. Maintain a consistent cell seeding density for all experiments. 2. Standardize the treatment duration across all experiments. 3. Prepare fresh dilutions of this compound for each experiment. |
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| MCF-7 | Breast Cancer | 0.5 |
| PC-3 | Prostate Cancer | 1.2 |
| U-87 MG | Glioblastoma | 0.8 |
| A549 | Lung Cancer | 5.6 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium. A typical concentration range would be from 20 µM down to 0.156 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Technical Support Center: Troubleshooting KY371 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the small molecule inhibitor KY371. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What should I do?
A1: Poor aqueous solubility is a common issue with many small molecule inhibitors. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: Which organic solvent is recommended for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of poorly soluble compounds.[1][2] For this compound, we recommend using anhydrous, high-purity DMSO.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a classic sign of a compound reaching its solubility limit. Here are several techniques to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced artifacts.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Stepwise Dilution: Prepare intermediate dilutions of your DMSO stock in pure DMSO before the final dilution into the aqueous buffer.[1]
-
Method of Dilution: Critically, add the DMSO stock solution to the aqueous buffer, not the other way around. This allows for rapid dispersion.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or vigorous pipetting to prevent localized high concentrations that can lead to precipitation.[1]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility. However, be cautious as prolonged heat may degrade the compound.[1]
-
Sonication: Using a water bath sonicator for a short period (5-10 minutes) can help break up small precipitates and aid in dissolution.[1]
Q4: Are there alternative solvents or formulations I can try if DMSO is not suitable for my experiment?
A4: Yes, if DMSO is incompatible with your assay, other options can be explored. The suitability of these alternatives must be validated for your specific experimental conditions.
| Solvent/Formulation | Type | Notes |
| Dimethylformamide (DMF) | Organic Solvent | Similar to DMSO but can be more toxic to cells. |
| Ethanol | Organic Solvent | Can be used as a co-solvent, but its final concentration should be minimized.[2] |
| Polyethylene glycol (PEG 400) | Polymer Co-solvent | Can significantly increase the solubility of some compounds and is often used in in vivo formulations.[1] |
| Tween-20 or Pluronic F-68 | Non-ionic Surfactants | Low concentrations can help maintain solubility in in vitro assays.[2] |
| Cyclodextrins | Formulation Agent | These can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2] |
Q5: My this compound stock solution appears to have a precipitate after being stored at -20°C. Is it still usable?
A5: Precipitation after a freeze-thaw cycle can occur if the compound's solubility limit is exceeded at lower temperatures.[3] To address this:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.[3]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is frozen and thawed.[1][3]
-
Storage Concentration: If precipitation is a persistent issue, consider storing the stock solution at a slightly lower concentration.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may proceed with the following steps.[1]
-
Sonication (Optional): Place the vial in a water bath sonicator for 5-10 minutes.[1]
-
Gentle Warming (Optional): Gently warm the solution to 37°C for a short period. Be cautious to avoid overheating and potential compound degradation.[1]
-
Confirmation of Dissolution: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] Use amber vials or wrap tubes in foil to protect from light.[3]
Protocol 2: Preparation of a 100 µM this compound Working Solution
Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., cell culture medium) from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer (e.g., cell culture medium)
-
Sterile conical tubes or appropriate vessels
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of pure DMSO.
-
Prepare Final Aqueous Solution: Add 10 µL of the 1 mM intermediate DMSO stock to 990 µL of your pre-warmed aqueous buffer. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Rapid Mixing: Immediately after adding the DMSO intermediate, vortex the solution vigorously for 10-15 seconds to ensure rapid and uniform dispersion.[1]
-
Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation over time.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting this compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Preventing Degradation of Small Molecule Inhibitors in Solution
Disclaimer: The information provided in this technical support center is intended as a general guide for researchers, scientists, and drug development professionals. The compound identifier "KY371" did not correspond to a publicly available chemical entity with established stability data. Therefore, the following troubleshooting guides, FAQs, and protocols are based on best practices for handling common small molecule kinase inhibitors and may not be specific to a particular compound.
This resource aims to address common challenges encountered during experimental work with small molecule inhibitors and provide actionable solutions to ensure the stability and integrity of your compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor is precipitating out of solution after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the Final Concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.[1]
-
Adjust Buffer pH: The solubility of many compounds is pH-dependent. Experiment with different pH values within the tolerated range of your assay to find the optimal solubility.[1][2]
-
Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]
Q2: How should I store my small molecule inhibitor stock solutions to prevent degradation?
A2: Proper storage is critical for maintaining the integrity of your inhibitor. Follow these general guidelines:
-
Form: Store the compound in its solid, powdered form whenever possible, as it is generally more stable than solutions.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect photosensitive compounds from light by using amber vials or wrapping vials in foil.[3]
-
Inert Atmosphere: For oxygen-sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Q3: I suspect my inhibitor is degrading in my cell culture medium during a multi-day experiment. How can I confirm this and what can I do to mitigate it?
A3: Degradation in cell culture media can be a significant issue.
-
Confirmation: To confirm degradation, you can perform a time-course experiment. Prepare your compound in the cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of the active compound using a suitable analytical method like HPLC-MS. A decrease in the peak area of your compound over time indicates instability.
-
Mitigation Strategies:
-
Replenish the Compound: If the inhibitor is found to be unstable, consider replenishing the medium with a fresh inhibitor at regular intervals during your experiment.
-
Test in Simpler Buffers: Assess the inherent stability of your compound in a simpler buffer like PBS at 37°C to determine if components in the media are contributing to degradation.[4]
-
Serum vs. Serum-Free Media: Test the stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[4]
-
Troubleshooting Guide
This guide addresses common issues related to inhibitor degradation in solution.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Chemical degradation (hydrolysis, oxidation), precipitation | Perform a stability study using HPLC-MS to quantify the remaining inhibitor. Adjust storage conditions (pH, temperature, light exposure). Prepare fresh solutions more frequently. |
| Inconsistent experimental results | Incomplete solubilization, degradation upon storage or in assay medium | Ensure complete dissolution of the stock solution. Aliquot and store stock solutions properly to avoid freeze-thaw cycles. Verify the stability of the inhibitor under your specific assay conditions. |
| Appearance of new peaks in HPLC analysis | Degradation of the parent compound | Attempt to identify the degradation products using mass spectrometry. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).[5][6] |
| Color change of the solution | Oxidation or other chemical reactions | Protect the solution from light and oxygen. Prepare fresh solutions before use. |
Experimental Protocols
Protocol 1: Assessing Small Molecule Stability in Aqueous Buffer
Objective: To determine the stability of a small molecule inhibitor in a common aqueous buffer over time at a specific temperature.
Materials:
-
Small molecule inhibitor
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Prepare Working Solution: Dilute the stock solution in PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize its effect.
-
Time-Course Incubation:
-
Immediately after preparation (T=0), take an aliquot of the working solution for HPLC-MS analysis.
-
Incubate the remaining working solution at 37°C.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze all collected samples by HPLC-MS.
-
Quantify the peak area of the parent inhibitor at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining inhibitor versus time to determine the stability profile.
-
Protocol 2: General Guidelines for Stock Solution Preparation
Objective: To prepare a stable, concentrated stock solution of a small molecule inhibitor.
Materials:
-
Small molecule inhibitor (solid form)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weighing: Carefully weigh the desired amount of the solid inhibitor.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathway
Caption: A generalized signaling pathway for a receptor tyrosine kinase (RTK) and the inhibitory action of a kinase inhibitor.
Experimental Workflow
Caption: A workflow diagram for determining the stability of a small molecule inhibitor in solution over time.
References
- 1. Kinase inhibitor | C17H17N3O3 | CID 53378893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. mdpi.com [mdpi.com]
- 4. Dicarboxylic degradation products of nonylphenol polyethoxylates: synthesis and identification by gas chromatography-mass spectrometry using electron and chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to troubleshoot and minimize off-target effects during in-vitro and in-vivo experiments with small molecule inhibitors. The principles and protocols outlined here are broadly applicable and can be adapted for specific compounds like KY371 once their target and mechanism of action are known.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A1: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical studies.[1] Minimizing these effects is crucial for accurate data interpretation and the development of safe and effective therapies.[1]
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Several strategies can be employed to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of the inhibitor that achieves the desired on-target effect. Higher concentrations increase the probability of binding to lower-affinity off-target proteins.[1]
-
Select a High-Quality Inhibitor: When possible, use inhibitors that have been extensively characterized and are known for their high selectivity.
-
Include Control Compounds: A structurally similar but biologically inactive analog of your inhibitor should be used as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
Q3: What are the first steps to take if I suspect my results are due to off-target effects?
A3: If you suspect off-target effects, the first steps are to:
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Review the Literature: Check for any known off-targets of your specific inhibitor or compounds with a similar chemical structure.
-
Confirm Target Expression: Verify that your experimental system (e.g., cell line) expresses the intended target protein at sufficient levels.
-
Perform a Dose-Response Experiment: Unusually steep or biphasic dose-response curves can sometimes indicate off-target activities.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action(s) |
| Inconsistent results between different cell lines. | The expression levels of the intended target or an unknown off-target may vary significantly between cell lines.[1] | 1. Confirm target protein expression levels in all cell lines using Western Blot or qPCR.[1]2. If a specific off-target is suspected, measure its expression levels as well.[1] |
| High cellular toxicity at concentrations expected to be effective. | The inhibitor may be binding to an essential cellular protein, leading to toxicity unrelated to the inhibition of the intended target.[1] | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.2. Compare the cytotoxic concentration with the concentration required for on-target inhibition. A small window between efficacy and toxicity may suggest off-target effects. |
| Phenotype is observed even after genetic knockdown/knockout of the intended target. | The inhibitor is likely acting through one or more off-target proteins. | 1. This is strong evidence for off-target effects.[1][2] 2. Consider using unbiased techniques like chemical proteomics to identify the off-target protein(s). |
| Contradictory results with a different inhibitor for the same target. | The two inhibitors may have different off-target profiles, leading to different overall cellular effects. | 1. Use at least two structurally and mechanistically distinct inhibitors for the same target to confirm that the observed phenotype is consistent. |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the inhibitor binds to its target in a cellular context by measuring changes in the thermal stability of the protein.[1]
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western Blot or other quantitative methods.[1] An increase in the amount of soluble protein at higher temperatures in the inhibitor-treated sample indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation
Genetic knockout of the intended target is a powerful tool to confirm that the observed phenotype is on-target.[1][2]
-
gRNA Design: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 vector into the cells of interest.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.
-
Phenotypic Analysis: Treat the knockout cells with the inhibitor and assess whether the original phenotype is still observed. The absence of the phenotype in knockout cells strongly supports an on-target mechanism.
Data Summary
Table 1: Hypothetical Potency and Selectivity Data for a Kinase Inhibitor
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity (Off-Target A / Target) |
| Inhibitor X | 15 | 1500 | >10,000 | 100x |
| Inhibitor Y | 50 | 200 | 5000 | 4x |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
Signaling Pathways and Workflows
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.
Caption: An overview of key strategies to minimize and validate off-target effects throughout the experimental process.
References
Technical Support Center: Inhibitor-X (A Hypothetical Glycosidase Inhibitor)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Inhibitor-X, a novel broad-range glycosidase inhibitor. The information is designed to address potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Inhibitor-X?
For optimal solubility and stability, it is recommended to reconstitute Inhibitor-X in DMSO at a stock concentration of 10 mM. For aqueous-based assays, further dilution in the appropriate experimental buffer is advised, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
Q2: What is the stability of Inhibitor-X in solution?
Stock solutions of Inhibitor-X in DMSO are stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous buffers should be prepared fresh for each experiment and used within 24 hours to minimize degradation and ensure consistent activity.
Q3: At what concentration should I use Inhibitor-X in my cell-based assays?
The optimal concentration of Inhibitor-X will vary depending on the cell type and the specific glycosidases being targeted. We recommend performing a dose-response curve, typically ranging from 0.1 µM to 50 µM, to determine the EC50 for your specific experimental system.
Q4: How can I confirm that Inhibitor-X is active in my experiment?
To confirm the activity of Inhibitor-X, we recommend including a positive control, such as a known glycosidase substrate, and a negative control (vehicle-only). A significant reduction in the cleavage of the substrate in the presence of Inhibitor-X will indicate its activity.
Troubleshooting Experimental Variability
Experimental variability can arise from several factors. This section provides guidance on identifying and mitigating common sources of irreproducibility.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates. | Ensure thorough mixing of cell suspensions before plating. When adding Inhibitor-X, mix gently but thoroughly. Avoid using the outer wells of plates, or fill them with a mock solution to maintain humidity. |
| Inconsistent results between experiments | Variation in cell passage number, differences in reagent lots, or fluctuations in incubation times. | Use cells within a consistent and narrow passage number range. Qualify new lots of reagents against previous lots. Standardize all incubation times and experimental conditions. |
| Loss of Inhibitor-X activity | Improper storage of stock solutions, repeated freeze-thaw cycles, or degradation in working solutions. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. Protect all solutions from light. |
| Unexpected cellular toxicity | High concentrations of Inhibitor-X or the solvent (DMSO). | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your cell line. Ensure the final DMSO concentration is below 0.1%. |
Experimental Protocols
Below are detailed methodologies for key experiments to ensure consistency and reproducibility.
Protocol 1: Cell-Based Glycosidase Activity Assay
-
Cell Seeding: Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of Inhibitor-X in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Substrate Addition: Add a fluorogenic glycosidase substrate to each well and incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to determine the EC50.
Protocol 2: Western Blot Analysis of Glycoprotein Levels
-
Protein Extraction: Following treatment with Inhibitor-X, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against the glycoprotein of interest overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the study of a glycosidase inhibitor.
Caption: Hypothetical signaling pathway of Inhibitor-X.
Caption: General experimental workflow for Inhibitor-X.
Caption: Logical troubleshooting flow for inconsistent data.
Technical Support Center: Addressing Drug Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to investigational compounds, such as KY371, in cell lines. The content is designed for researchers, scientists, and drug development professionals to navigate common challenges in preclinical drug resistance studies.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?
A1: Acquired drug resistance is a multifaceted process.[1] The primary mechanisms include:
-
Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target. For instance, if this compound targets a specific kinase, cells might upregulate a parallel pathway to maintain proliferation and survival signals.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (ABCB1), can actively transport the drug out of the cell, reducing its intracellular concentration.[1]
-
Drug Inactivation: Cells may metabolize the drug into an inactive form.[2]
-
Enhanced DNA Repair: For DNA-damaging agents, cells can enhance their DNA repair mechanisms to counteract the drug's effects.[2]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins can make cells resistant to programmed cell death induced by the drug.[2]
Q2: How do I generate a this compound-resistant cell line in the lab?
A2: The most common method is by continuous exposure to gradually increasing concentrations of the drug.[3] This process mimics the development of acquired resistance in a clinical setting. The general approach involves starting with a low concentration (often around the initial IC50) and incrementally increasing the dose as the cells adapt and resume proliferation.[3] This can be a lengthy process, sometimes taking 6-12 months.
Q3: What is a typical fold-increase in IC50 that indicates a cell line is resistant?
A3: While there is no universal cutoff, a 3- to 10-fold increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line is generally considered to represent drug resistance.[3] However, this can vary significantly depending on the drug, the cell line, and the mechanism of resistance. Some studies have reported resistance with as little as a two-fold increase, while others show increases of 50-fold or more.
Q4: How can I confirm the mechanism of resistance in my newly generated this compound-resistant cell line?
A4: A multi-step approach is typically required:
-
Sequence the Target Gene: If this compound has a known protein target, Sanger or next-generation sequencing of the gene encoding this target in the resistant cells can identify mutations that may prevent drug binding.
-
Analyze Signaling Pathways: Use techniques like Western blotting to examine the expression and phosphorylation status of key proteins in known resistance-associated pathways (e.g., PI3K/Akt, MAPK/ERK).[4] Upregulation or increased activation of components in a bypass pathway is a strong indicator of this mechanism.[4]
-
Assess Drug Efflux: Use functional assays or Western blotting to check for the overexpression of common drug efflux pumps like P-glycoprotein (ABCB1).
-
Combination Therapy: If you suspect a specific bypass pathway is activated (e.g., MET amplification), treating the resistant cells with a combination of this compound and an inhibitor of that pathway should restore sensitivity.[4]
Troubleshooting Guides
Problem 1: My cell line is not developing resistance to this compound despite prolonged exposure.
| Possible Cause | Recommended Solution |
| Drug Concentration is Too High | High concentrations may kill all cells, leaving no survivors to develop resistance. Start with a concentration around the IC50 and increase the dose more gradually (e.g., 1.2-fold increments).[3] |
| Drug Instability | The compound may be degrading in the culture medium over time.[5] Replenish the medium with a fresh drug more frequently (e.g., every 48-72 hours). |
| Low Mutation Frequency | The spontaneous mutation rate of the cell line might be low. Consider using a larger population of cells to increase the probability of a resistant clone emerging. For some studies, a mutagen like N-ethyl-N-nitrosourea (ENU) can be used to enhance genomic instability, though this may complicate the interpretation of results.[6] |
| Intrinsic Cell Line Characteristics | Some cell lines are inherently less prone to developing resistance to certain drugs. You may need to try a different parental cell line. |
Problem 2: The IC50 values for this compound are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Cell density can significantly affect drug response. Ensure you use a consistent seeding density for all experiments and that cells are in the logarithmic growth phase. Create a standard growth curve for your cell line to determine the optimal seeding density.[7] |
| Variations in Drug Incubation Time | The duration of drug exposure directly impacts the IC50 value.[8] Standardize the incubation time across all experiments. |
| Cell Passage Number | Cell characteristics can change at high passage numbers. Use cells within a consistent and narrow passage number range for all experiments.[7] |
| Edge Effects in Microplates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[7] |
| Reagent Issues | Ensure that viability assay reagents (e.g., MTT, WST-1) are stored correctly and are not expired.[7] Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Problem 3: The resistant phenotype of my cell line is not stable.
| Possible Cause | Recommended Solution |
| Transient Resistance Mechanisms | Some resistance mechanisms are not due to stable genetic changes. The resistance may be lost in the absence of selective pressure. |
| Removal of Drug Pressure | To maintain the resistant phenotype, it is often necessary to continuously culture the cells in a maintenance dose of the drug (e.g., a concentration equivalent to the IC10-IC20 of the resistant line).[9] |
| Heterogeneous Population | The resistant population may be a mix of sensitive and resistant cells. If the drug pressure is removed, the more rapidly proliferating sensitive cells may outgrow the resistant ones. Consider single-cell cloning to isolate a pure population of resistant cells. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data when characterizing this compound-resistant cell lines.
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental Sensitive Line | 15 | 1 |
| Resistant Clone 1 | 750 | 50 |
| Resistant Clone 2 | 1800 | 120 |
Table 2: Illustrative Protein Expression/Activation Profile in Sensitive vs. Resistant Cells
| Protein | Parental Sensitive Cells (Relative Expression/Phosphorylation) | Resistant Clone 1 (Relative Expression/Phosphorylation) |
| p-Akt (Ser473) | 1.0 | 4.5 |
| Total Akt | 1.0 | 1.1 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 0.9 |
| Total ERK1/2 | 1.0 | 1.0 |
| P-glycoprotein (ABCB1) | 1.0 | 1.2 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol uses a gradual dose-escalation method.[3]
-
Initial IC50 Determination: a. Plate the parental cancer cell line in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT) to determine the initial IC50 value.
-
Initiation of Resistance Induction: a. Culture the parental cells in a flask with this compound at a concentration equal to the IC50. b. Initially, significant cell death is expected. Monitor the cells and replace the medium with fresh, drug-containing medium every 3-4 days. c. Once the surviving cells reach 70-80% confluency, passage them and continue culturing at the same drug concentration.
-
Dose Escalation: a. When the cells show stable proliferation at the current drug concentration, increase the concentration of this compound (e.g., by 1.5 to 2-fold). b. Repeat the process of monitoring, culturing, and passaging until the cells adapt to the new concentration. c. If widespread cell death occurs after a dose increase, revert to the previous concentration until the culture recovers, then attempt a smaller dose increase (e.g., 1.2-fold).[3]
-
Confirmation of Resistance: a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of a this compound-resistant cell line.[3]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][11]
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate the plate overnight to allow cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well. Include a vehicle-only control. c. Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Carefully aspirate the medium from each well. b. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][12] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) wells from all other readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Proteins
This is a general protocol for analyzing protein expression in cell lysates.[13]
-
Sample Preparation (Lysate Collection): a. Culture parental and this compound-resistant cells to 80-90% confluency. b. Place culture dishes on ice and wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imager. e. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of antibiotic stability on the results of in vitro testing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. origene.com [origene.com]
Technical Support Center: Improving KY371 Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo bioavailability of KY371.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low in vivo efficacy of this compound despite promising in vitro results?
A2: The discrepancy between in vitro potency and in vivo efficacy of this compound is often attributed to its poor bioavailability.[1] This is likely due to low aqueous solubility and/or poor permeability across biological membranes, which limits its absorption and distribution to the target site.[1]
Q2: What are the recommended routes of administration for this compound in preclinical animal studies?
A2: For compounds with poor solubility like this compound, the intraperitoneal (IP) route is frequently used in rodent studies.[1] This route can be advantageous as it bypasses the gastrointestinal tract and allows for the administration of a suspension. However, for studies aiming to evaluate oral bioavailability, direct oral gavage (PO) will be necessary. Intravenous (IV) administration is also crucial for determining the absolute bioavailability.
Q3: How can I prepare a formulation of this compound for in vivo dosing?
A3: A common approach for formulating poorly soluble compounds like this compound for preclinical studies involves creating a suspension. A typical vehicle composition includes a combination of a solubilizing agent (e.g., DMSO), a surfactant (e.g., Tween 80), and a viscosity-enhancing agent in saline or water. For example, a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline is often used.[1] It is critical to ensure the formulation is homogenous by thorough vortexing or sonication before each administration.[1]
Q4: How can I quantify the concentration of this compound in plasma or tissue samples?
A4: The quantification of this compound in biological matrices is typically achieved using sensitive and specific analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] These techniques are essential for conducting pharmacokinetic studies.
Troubleshooting Guide
Issue 1: this compound Precipitation in Formulation
-
Problem: The this compound formulation is precipitating during preparation or prior to administration.
-
Possible Causes:
-
Low solubility of this compound in the chosen vehicle.
-
Incorrect ratio of solvents and excipients.
-
Temperature fluctuations affecting solubility.
-
-
Solutions:
-
Optimize Vehicle Composition: Experiment with different ratios of co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80, Cremophor EL), and aqueous components. A systematic approach to vehicle screening is recommended.
-
Particle Size Reduction: Reducing the particle size of the this compound powder through techniques like micronization or nano-milling can improve its dissolution rate and suspension stability.[2]
-
Sonication: Use a sonicator to create a more uniform and stable suspension.[1]
-
Maintain Temperature: Prepare and maintain the formulation at a consistent temperature to prevent precipitation.
-
Issue 2: High Variability in In Vivo Efficacy Data
-
Problem: Significant variability is observed in the therapeutic response between individual animals in the same treatment group.
-
Possible Causes:
-
Inconsistent dosing due to inhomogeneous formulation.
-
Variability in animal physiology and metabolism.
-
Issues with the administration technique.
-
-
Solutions:
-
Ensure Formulation Homogeneity: Vortex the suspension thoroughly immediately before each animal is dosed to ensure a consistent concentration is administered.[1]
-
Refine Dosing Technique: Ensure consistent and accurate administration by experienced personnel. For oral gavage, verify proper placement to avoid accidental administration into the lungs.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study can help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and optimize the dosing regimen.[1]
-
Issue 3: Lack of Dose-Dependent Efficacy
-
Problem: Increasing the dose of this compound does not result in a corresponding increase in the therapeutic effect.
-
Possible Causes:
-
Saturation of absorption mechanisms at higher doses.
-
Limited solubility in the gastrointestinal tract for oral administration.
-
Rapid metabolism or clearance of the compound.
-
-
Solutions:
-
Advanced Formulation Strategies: Explore more sophisticated drug delivery systems to enhance absorption and bioavailability. These can include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[2]
-
Nanoformulations: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, stability, and pharmacokinetic profile.[3][4][5]
-
Amorphous Solid Dispersions: Creating an amorphous form of this compound, for instance by spray drying with a polymer, can significantly enhance its aqueous solubility and dissolution rate.[2]
-
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies (e.g., with liver microsomes) to understand the metabolic fate of this compound. If it is rapidly metabolized, co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the this compound structure could be considered.
-
Data Presentation
Table 1: Example Vehicle Compositions for In Vivo Studies
| Component | Concentration Range | Purpose |
| DMSO | 1-10% | Solubilizing agent |
| PEG300/PEG400 | 10-60% | Co-solvent, improves solubility |
| Tween 80 / Cremophor EL | 1-10% | Surfactant, improves wetting and dispersion |
| Saline / PBS / Water | q.s. to 100% | Aqueous vehicle |
Table 2: Key Pharmacokinetic Parameters to Assess Bioavailability
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Indicates the rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a finite time |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure |
| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Intraperitoneal (IP) Injection
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 5-10% of the final volume) to completely dissolve the this compound.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline in the desired ratio (e.g., 40% PEG300, 5% Tween 80, and 55% saline).[1]
-
Slowly add the this compound-DMSO solution to the vehicle while continuously vortexing to prevent precipitation.
-
If a fine precipitate forms, sonicate the mixture in a water bath until a homogenous suspension is achieved.
-
Visually inspect the suspension for any large particles before administration.
-
Vortex the suspension thoroughly immediately before each injection.
Protocol 2: Basic Pharmacokinetic Study in Mice
-
Administer the this compound formulation to mice via the desired route (e.g., oral gavage or intraperitoneal injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a small cohort of mice at each time point (serial sampling from the same animals is also possible with appropriate techniques).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Keep the blood samples on ice.
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.[1]
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Logical workflow for troubleshooting poor in vivo bioavailability.
Caption: Experimental workflow for a basic pharmacokinetic study.
References
KY371 protocol modifications for specific cell types
This technical support center provides troubleshooting guides and frequently asked questions for the KY371 protocol, a method for enhancing CRISPR-Cas9 mediated gene editing in primary human T cells using the small molecule enhancer, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule designed to enhance the efficiency of homology-directed repair (HDR) in primary human T cells during CRISPR-Cas9 editing. It is believed to modulate the local chromatin state at the cut site, making it more accessible to the donor template.
Q2: Can the this compound protocol be adapted for other immune cell types, such as NK cells or B cells?
A2: While the this compound protocol has been optimized for primary human T cells, preliminary studies suggest it may be effective in other immune cell types. However, significant optimization of parameters such as electroporation conditions and this compound concentration may be required. We recommend starting with a dose-response curve for this compound and optimizing delivery parameters for each new cell type.
Q3: What is the optimal concentration of this compound to use?
A3: The recommended starting concentration of this compound for primary human T cells is 10 µM. However, the optimal concentration can vary depending on the specific T cell subtype and the donor. A titration experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM) is recommended to determine the best concentration for your specific experimental conditions.
Troubleshooting Guides
Problem 1: Low Gene Editing Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal RNP Complex Formation | Ensure high-purity Cas9 and sgRNA are used. Incubate Cas9 and sgRNA at a 1:1.2 molar ratio for 15 minutes at room temperature to form the RNP complex. |
| Inefficient Electroporation | Optimize electroporation parameters for your specific T cell source and electroporation system. Titrate the voltage and pulse width. Ensure cells are healthy and in the exponential growth phase before electroporation. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your cells. Concentrations that are too high may be toxic. |
| Poor Donor Template Design | Ensure the donor template has homology arms of appropriate length (typically 400-800 bp) and is delivered at an optimal concentration. |
Problem 2: High Cell Toxicity and Low Viability Post-Electroporation
| Potential Cause | Recommended Solution |
| Harsh Electroporation Conditions | Reduce the voltage or pulse duration of the electroporation. Ensure the use of a high-quality electroporation buffer. |
| High Concentration of this compound or RNP | Titrate down the concentration of both this compound and the RNP complex. High concentrations can lead to off-target effects and cellular stress. |
| Poor Cell Health Pre-Electroporation | Ensure T cells are activated and have been in culture for at least 48-72 hours before electroporation. Use fresh, high-viability cells. |
Quantitative Data
Table 1: Representative Editing Efficiency and Cell Viability in Primary Human T Cells
| T Cell Subtype | This compound (10 µM) | Editing Efficiency (%) | Cell Viability (%) (24h post-electroporation) |
| CD4+ | - | 15 ± 3 | 75 ± 5 |
| CD4+ | + | 45 ± 5 | 72 ± 6 |
| CD8+ | - | 20 ± 4 | 70 ± 7 |
| CD8+ | + | 55 ± 6 | 68 ± 5 |
Experimental Protocols
Protocol 1: Preparation of Ribonucleoprotein (RNP) Complexes
-
Dilute purified Cas9 protein to a final concentration of 20 µM in sterile PBS.
-
Dilute synthetic sgRNA to a final concentration of 24 µM in sterile, nuclease-free water.
-
In a sterile PCR tube, combine 5 µL of Cas9 protein and 5 µL of sgRNA.
-
Gently mix by pipetting and incubate at room temperature for 15 minutes to allow for RNP complex formation.
Protocol 2: Electroporation of Primary Human T Cells
-
Culture primary human T cells in appropriate media with stimulation (e.g., CD3/CD28 beads) for 48-72 hours.
-
On the day of electroporation, count the cells and assess viability.
-
For each reaction, wash 1 million T cells with sterile PBS.
-
Resuspend the cell pellet in 20 µL of electroporation buffer.
-
Add the pre-formed RNP complex (from Protocol 1), the donor DNA template, and this compound to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the optimized electroporation pulse.
-
Immediately after electroporation, add 500 µL of pre-warmed culture media and transfer the cells to a culture plate.
-
Incubate at 37°C and 5% CO2.
Visualizations
KY371 quality control and purity assessment
This technical support center provides guidance on the quality control and purity assessment of KY371, a novel small molecule inhibitor. The following resources are intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: A multi-faceted approach employing orthogonal methods is recommended for a comprehensive purity assessment of this compound. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] These methods provide information on chromatographic purity, molecular weight confirmation, and structural integrity.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the stability and prevent degradation of this compound, it should be stored under controlled conditions. Long-term storage is recommended at 2-8°C, protected from light and moisture.[4][5] For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can help predict long-term stability and identify potential degradation products.[4][6]
Q3: I am observing an unexpected peak in my HPLC chromatogram. What could be the cause?
A3: An unexpected peak in your HPLC chromatogram could be due to several factors:
-
Impurity: The peak could represent a process-related impurity or a degradation product.
-
Contamination: Contamination from the solvent, glassware, or injection system can introduce extraneous peaks.
-
Column Bleed: Over time, the stationary phase of the HPLC column can degrade and "bleed," leading to a rising baseline or ghost peaks.
-
Sample Matrix Effect: Components in your sample diluent may interfere with the analysis.
To troubleshoot, it is advisable to run a blank injection (solvent only), check the expiration date and quality of your solvents, and ensure the HPLC system is properly maintained.
Q4: My LC-MS results show a mass that does not correspond to this compound. What should I do?
A4: If you observe an unexpected mass in your LC-MS analysis, consider the following possibilities:
-
Adduct Formation: The unexpected mass could be an adduct of this compound with a cation (e.g., Na+, K+) or a solvent molecule.
-
Impurity or Degradant: The mass may correspond to an impurity from the synthesis or a degradation product.
-
In-source Fragmentation or Dimerization: The compound might be fragmenting or forming dimers in the ion source of the mass spectrometer.
Review your data for common adducts and consider adjusting the ionization source parameters. If the issue persists, further structural elucidation using techniques like tandem mass spectrometry (MS/MS) or NMR may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity by HPLC | Incomplete reaction or purification during synthesis. | Re-purify the compound using an appropriate chromatographic technique (e.g., flash chromatography, preparative HPLC). |
| Degradation of the compound due to improper storage or handling. | Review storage conditions and handling procedures.[4][5] Perform a forced degradation study to identify potential degradation pathways. | |
| Inconsistent NMR Spectra | Residual solvent peaks. | Ensure the sample is thoroughly dried under high vacuum before NMR analysis. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent or pass it through a short plug of silica gel. | |
| Sample precipitation in the NMR tube. | Use a different deuterated solvent in which the compound is more soluble. | |
| Poor Peak Shape in HPLC | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Contamination of the guard or analytical column. | Flush the column with a strong solvent or replace the guard column. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), 0.1% (v/v) in Water (Mobile Phase A)
-
Formic acid (FA), 0.1% (v/v) in Acetonitrile (Mobile Phase B)
-
This compound sample
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of 1 mg/mL.
-
Set up the HPLC system with the following parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the prepared this compound sample.
-
Analyze the chromatogram to determine the area percent of the main peak, which corresponds to the purity of this compound.
Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for confirming the molecular weight of this compound.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Use the same HPLC method as described above for the separation.
-
Divert the eluent from the HPLC column to the ESI-MS detector.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular weight of this compound (e.g., m/z 100-1000).
-
Operate the ESI source in both positive and negative ion modes to detect the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.
-
Extract the mass spectrum for the main chromatographic peak and confirm that the observed mass corresponds to the theoretical mass of this compound.
Visualizations
Experimental Workflow for this compound Quality Control
Caption: General workflow for this compound quality control.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Logic for Unexpected HPLC Peak
Caption: Troubleshooting logic for an unexpected HPLC peak.
References
- 1. ajrconline.org [ajrconline.org]
- 2. news-medical.net [news-medical.net]
- 3. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. selvita.com [selvita.com]
- 6. galbraith.com [galbraith.com]
Validation & Comparative
Validating Target Engagement of the Kinase Inhibitor KY371 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide offers a comparative overview of methodologies to validate the cellular target engagement of the hypothetical kinase inhibitor, KY371. We will explore the principles, advantages, and limitations of several widely used techniques, present their typical quantitative outputs, and provide detailed experimental protocols.
Comparison of Target Engagement Validation Methods
Choosing the right target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] The following table summarizes and compares the key features of three prominent methods for validating the engagement of this compound with its target kinase.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Western Blotting for Downstream Signaling |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[2] | Measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells using bioluminescence resonance energy transfer (BRET).[3] | Measures changes in the phosphorylation state of downstream substrates of the target kinase.[4] |
| Cellular Context | Intact cells, cell lysates, or tissues.[5][6] | Live cells.[7] | Cell lysates.[8] |
| Throughput | Low to medium (Western Blot-based) or high (in-solution methods).[2] | High.[7] | Low to medium. |
| Direct/Indirect | Direct measure of binding.[9] | Direct measure of binding.[3] | Indirect measure of target engagement.[10] |
| Reagent Requirement | Target-specific primary antibody.[2] | NanoLuc® fusion vector for the target, fluorescent tracer.[7] | Phospho-specific and total protein antibodies for downstream substrates. |
| Quantitative Output | Thermal shift (ΔTm) or Isothermal Dose-Response (ITDR) curves (EC50).[11] | IC50 or Kd values representing compound affinity.[12] | Changes in band intensity representing phosphorylation levels. |
| Key Advantages | Label-free, applicable to endogenous proteins.[11] | Real-time measurement in live cells, high sensitivity, quantitative.[3][13] | Provides information on the functional consequence of target engagement.[4] |
| Key Limitations | Not all proteins exhibit a thermal shift, can be lower throughput. | Requires genetic modification of the target protein, dependent on tracer availability.[3] | Indirect, can be affected by off-target effects or pathway crosstalk.[14] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of a target kinase upon binding of this compound.
a. Cell Treatment and Heating:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
b. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[1]
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[1]
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).[1]
c. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target kinase.
-
Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
-
Quantify the band intensities to generate a melting curve and determine the thermal shift.[1]
NanoBRET™ Target Engagement Assay
This protocol describes a competitive displacement assay using NanoBRET™ technology to quantify the affinity of this compound for its target kinase in live cells.[3]
a. Cell Preparation:
-
Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a suitable fluorescent tracer.
-
Seed the transfected cells into 96-well plates and incubate for 24 hours.
b. Assay Procedure:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the this compound dilutions or vehicle control to the cells.
-
Add the NanoBRET™ tracer at a fixed concentration.
-
Add the Nano-Glo® substrate and inhibitor to the wells.
-
Incubate the plate at room temperature for a specified period to reach binding equilibrium.
c. Measurement and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters (e.g., 450 nm for donor and >600 nm for acceptor).[15]
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of a known downstream substrate of its target kinase.
a. Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
b. Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Probe separate membranes with a primary antibody specific for the phosphorylated form of the downstream substrate and an antibody for the total amount of the substrate protein.
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal to determine the relative level of phosphorylation.
Data Presentation
Table 1: CETSA Data for this compound Target Engagement
| This compound Conc. (µM) | Temperature (°C) | Soluble Target Kinase (Relative Band Intensity) |
| 0 (Vehicle) | 40 | 1.00 |
| 0 (Vehicle) | 50 | 0.85 |
| 0 (Vehicle) | 60 | 0.40 |
| 0 (Vehicle) | 70 | 0.10 |
| 1 | 40 | 1.00 |
| 1 | 50 | 0.95 |
| 1 | 60 | 0.75 |
| 1 | 70 | 0.30 |
| 10 | 40 | 1.00 |
| 10 | 50 | 0.98 |
| 10 | 60 | 0.90 |
| 10 | 70 | 0.55 |
This table shows hypothetical data demonstrating that this compound increases the thermal stability of its target kinase in a dose-dependent manner.
Table 2: NanoBRET™ Target Engagement Data for this compound
| This compound Conc. (nM) | NanoBRET™ Ratio |
| 0.1 | 0.98 |
| 1 | 0.95 |
| 10 | 0.85 |
| 100 | 0.52 |
| 1000 | 0.20 |
| 10000 | 0.11 |
This table presents example data from a NanoBRET™ assay, which can be used to calculate the IC50 of this compound.
Table 3: Downstream Signaling Modulation by this compound
| This compound Conc. (µM) | Relative Phosphorylation of Substrate X |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.45 |
| 10 | 0.15 |
This table illustrates how this compound inhibits the phosphorylation of a downstream substrate, confirming its functional effect on the signaling pathway.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 13. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Quantitative BRET Affinity Assay for Nucleic Acid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EGFR Inhibitors: Gefitinib vs. Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "KY371" is not found in the current scientific literature. This guide provides a comparative analysis of two well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor), as a representative example. The data and methodologies presented can serve as a template for the comparative analysis of novel compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3] This has led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for patients with EGFR-mutated cancers.[3]
This guide provides a head-to-head comparison of Gefitinib and Osimertinib, two prominent EGFR TKIs that represent different generations of drug development.[4] Gefitinib is a first-generation, reversible inhibitor, while Osimertinib is a third-generation, irreversible inhibitor designed to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs.[4][5][6] Understanding the differences in their mechanism of action, potency, and clinical efficacy is crucial for ongoing research and the development of next-generation targeted therapies.
Mechanism of Action
Both Gefitinib and Osimertinib function by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth.[4] However, their mode of binding to the EGFR kinase domain differs significantly.
Gefitinib: As a first-generation inhibitor, Gefitinib reversibly binds to the ATP-binding site of the EGFR kinase domain.[4] This competitive inhibition is effective against activating EGFR mutations such as exon 19 deletions and the L858R point mutation.
Osimertinib: In contrast, Osimertinib is a third-generation, irreversible inhibitor.[4] It forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of EGFR.[4][6] This irreversible binding leads to a more sustained and potent inhibition of EGFR signaling.[6] Critically, Osimertinib was designed to be effective against the T790M resistance mutation, which is a common cause of treatment failure for first- and second-generation EGFR inhibitors, while showing lower activity against wild-type EGFR, potentially reducing side effects.[5][6]
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands like EGF, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][7] These phosphorylated sites serve as docking stations for adaptor proteins, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][2][7][8] EGFR inhibitors block this cascade at the initial phosphorylation step.
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Quantitative Data Comparison
The following tables summarize the in vitro potency and clinical efficacy of Gefitinib and Osimertinib.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Cell Line | Cancer Type | EGFR Status | Gefitinib (IC50, nM) | Osimertinib (IC50, nM) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13[9] | 17[10] |
| H3255 | Non-Small Cell Lung Cancer | L858R | ~3[11] | 4[10] |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 4000[11] | 5 - 15[5][10] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1031[9] | 480 - 1865[5] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)
| Parameter | Gefitinib/Erlotinib | Osimertinib | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 10.2 months[4] | 18.9 months[4][12] | 0.46 (0.37-0.57) |
| Median Overall Survival (OS) | 31.8 months[12] | 38.6 months[12] | 0.79 (0.64-0.99) |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the evaluation of enzyme inhibitors. Below are standard protocols for determining the in vitro potency and cellular activity of EGFR inhibitors.
Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of purified EGFR in the presence of an inhibitor.
-
Plate Preparation: In a 384-well plate, add 5 µL of kinase buffer containing the purified EGFR enzyme.
-
Compound Addition: Add 50 nL of serially diluted inhibitor (e.g., Osimertinib or Gefitinib in DMSO) or DMSO as a vehicle control.
-
Incubation: Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. Incubate for 1 hour at room temperature.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., PC-9, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the EGFR inhibitor or DMSO (vehicle control). Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50/IC50 values.[13]
Protocol 3: Western Blot for EGFR Phosphorylation
This method directly assesses the inhibitory effect of the compound on EGFR signaling within the cell.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary.
-
Inhibitor Pre-treatment: Treat cells with the EGFR inhibitor at various concentrations for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation at different inhibitor concentrations.
Caption: General experimental workflow for EGFR inhibitor development.
Conclusion
The comparative analysis of Gefitinib and Osimertinib highlights the evolution of targeted therapies for EGFR-mutated cancers. While both compounds effectively inhibit the EGFR signaling pathway, Osimertinib's irreversible binding mechanism and its efficacy against the T790M resistance mutation have resulted in superior clinical outcomes, including significantly longer progression-free and overall survival.[4][12][14] The data and experimental protocols presented in this guide provide a framework for the objective evaluation of novel kinase inhibitors, facilitating the identification and development of more effective and durable cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. themarkfoundation.org [themarkfoundation.org]
- 4. benchchem.com [benchchem.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Efficacy Analysis of KY371: A Comparative Study in [Disease Model A] and [Disease Model B]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel small molecule inhibitor, KY371, in two distinct preclinical settings: [Disease Model A] and [Disease Model B]. The data presented herein is intended to offer an objective evaluation of the compound's performance, supported by detailed experimental methodologies and pathway analyses to inform future research and development efforts.
Comparative Efficacy Data of this compound
To facilitate a clear comparison of this compound's potency and effectiveness, the following table summarizes key quantitative data from studies conducted in both [Disease Model A] and [Disease Model B].
| Parameter | [Disease Model A] | [Disease Model B] |
| Cell Line(s) | [Specify Cell Line(s)] | [Specify Cell Line(s)] |
| In Vitro IC50 | [IC50 Value] µM | [IC50 Value] µM |
| In Vivo Model | [e.g., Xenograft, GEMM] | [e.g., Xenograft, GEMM] |
| Dosing Regimen | [e.g., 50 mg/kg, oral, QD] | [e.g., 50 mg/kg, oral, QD] |
| Tumor Growth Inhibition (TGI) | [TGI Percentage]% | [TGI Percentage]% |
| Key Biomarker Modulation | [e.g., p-ERK, c-Myc levels] | [e.g., p-AKT, Cyclin D1 levels] |
Signaling Pathway Analysis
The differential efficacy of this compound in [Disease Model A] versus [Disease Model B] can be attributed to its distinct interactions with the underlying cellular signaling pathways driving each disease.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Cell Proliferation Assay
-
Cell Culture: [Disease Model A] and [Disease Model B] cell lines were cultured in [Specify Medium] supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of [Specify Density] cells/well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound (ranging from [Start Concentration] to [End Concentration] µM) for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a [Specify Plate Reader].
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with the institutional guidelines for animal care and use.
-
Tumor Implantation: [Specify Number] [Disease Model A] or [Disease Model B] cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of [Specify Volume] mm³, mice were randomized into vehicle and treatment groups (n=10 mice/group). This compound was administered orally at a dose of [Specify Dose] mg/kg daily for [Specify Duration] weeks.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.
Conclusion
The data presented in this guide demonstrate that this compound exhibits potent anti-proliferative activity in [Disease Model A], which is consistent with its on-target inhibition of the [Specify Target] pathway. In contrast, its efficacy in [Disease Model B] is less pronounced, suggesting that alternative signaling pathways may drive proliferation in this context, or that this compound possesses a different off-target activity profile. These findings underscore the importance of patient stratification and biomarker development in the clinical translation of this compound. Further investigation into the differential molecular mechanisms of action is warranted to fully elucidate the therapeutic potential of this compound.
A Comparative Guide to the Cross-Reactivity Profiles of Broad-Range Glycosidase Inhibitors
Introduction
This guide provides a comparative analysis of the cross-reactivity profiles of several well-characterized, broad-range glycosidase inhibitors. While this report was initially aimed at detailing the profile of KY371, a known broad-range glycosidase inhibitor and click chemistry reagent, a comprehensive search of publicly available scientific literature and databases did not yield quantitative inhibitory data (e.g., IC50 or Ki values) for this specific compound. Therefore, to provide valuable insights for researchers, scientists, and drug development professionals, this guide focuses on established and commercially available broad-range glycosidase inhibitors that serve as functional alternatives. The inhibitors compared herein include 1-Deoxynojirimycin (DNJ), Castanospermine, Swainsonine, and Kifunensine.
Data Presentation: Cross-Reactivity Profiles
The following table summarizes the inhibitory potency (IC50 or Ki values) of selected broad-range glycosidase inhibitors against a panel of different glycosidases from various sources. This data illustrates the varying degrees of potency and selectivity of these compounds.
| Inhibitor | Target Enzyme | Enzyme Source | IC50 / Ki Value (µM) |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase I | Cellular (in vitro) | IC50: Not specified, but inhibitory |
| α-Glucosidase II | in vitro | IC50: in the micromolar range[1] | |
| Acid α-Glucosidase | - | IC50: 0.42 (for NN-DNJ derivative)[2] | |
| α-1,6-Glucosidase | - | IC50: 8.4 (for NN-DNJ derivative)[2] | |
| Yeast α-Glucosidase | Saccharomyces cerevisiae | Ki: 40[3] | |
| Almond β-Glucosidase | Almonds | - | |
| Castanospermine | α-Glucosidase I | Cellular (in vitro) | IC50: 0.12[4] |
| β-Glucosidase | Almond Emulsin | Competitive inhibitor[5] | |
| Sucrase | Intestinal | Competitive inhibitor[6] | |
| Maltase | Intestinal | Noncompetitive inhibitor[6] | |
| Swainsonine | α-Mannosidase | Jack Bean | Potent inhibitor[7] |
| Mannosidase II | Golgi | Potent inhibitor[7] | |
| α-Glucosidase | Fungal (Amyloglucosidase) | Inactive[7] | |
| β-Glucosidase | - | Inactive[7] | |
| Kifunensine | Mannosidase I | Plant Glycoprotein Processing | IC50: 0.02 - 0.05[8] |
| Mannosidase I | Human Endoplasmic Reticulum | Ki: 0.13 | |
| Golgi Class I Mannosidases (IA, IB, IC) | Human | Ki: 0.023 | |
| α-Mannosidase | Jack Bean | IC50: 120[8] | |
| Mannosidase II | Plant | Inactive[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below is a representative protocol for a common method used to determine the inhibitory activity of compounds against α-glucosidase.
Chromogenic α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies frequently used for screening α-glucosidase inhibitors.[9]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the α-glucosidase activity (IC50).
Principle: The assay measures the enzymatic activity of α-glucosidase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol. The product, p-nitrophenol, has a yellow color and its absorbance can be measured spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of pNPG hydrolysis, leading to a decrease in absorbance.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test inhibitor (e.g., 1-Deoxynojirimycin as a positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor and positive control in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the α-glucosidase solution and a volume of each inhibitor dilution.
-
Enzyme Control Wells: Add the same volume of α-glucosidase solution and a corresponding volume of phosphate buffer (without inhibitor).
-
Blank Wells: Add phosphate buffer in place of the enzyme solution.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
-
Reaction Initiation:
-
Add a fixed volume of the pNPG solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of sodium carbonate solution to each well. This will also enhance the color of the p-nitrophenol product.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Enzyme Control - Absorbance of Blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the assessment of glycosidase inhibitors.
Caption: Workflow for determining α-glucosidase inhibition.
Caption: Competitive inhibition of a glycosidase enzyme.
References
- 1. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of isomers of swainsonine on glycosidase activity and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of KY371 activity
An independent verification of the activity of a compound designated KY371 cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases has yielded no information on a substance with this identifier.
This lack of information prevents the creation of a comparison guide as requested. Key information required for such a guide, which is currently unavailable, includes:
-
Chemical Structure and Properties of this compound: Without knowing the molecule, it is impossible to find related studies.
-
Biological Target and Mechanism of Action: The protein, enzyme, or pathway that this compound interacts with is unknown.
-
Reported Biological Activity: There are no published studies describing the effects of this compound.
-
Independent Verification Studies: No second-party or third-party research appears to have been published on this compound.
-
Alternative Compounds: Without understanding its function, no meaningful alternatives can be identified for comparison.
For the research and drug development professionals this guide is intended for, the absence of any of this foundational information in the public domain makes an objective comparison and analysis impossible.
To proceed with this request, please provide additional information regarding this compound, such as its chemical class, intended biological target, or any initial research findings.
A Head-to-Head Comparison of KY371 (PCO371) and Standard of Care for Hypoparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug KY371, identified as PCO371, and the current standard of care for the treatment of hypoparathyroidism. PCO371 is an orally bioavailable, non-peptide small molecule agonist for the parathyroid hormone receptor type 1 (PTHR1).[1] Its development was aimed at addressing the limitations of conventional therapies for hypoparathyroidism, a rare endocrine disorder characterized by deficient parathyroid hormone (PTH) production, leading to hypocalcemia and hyperphosphatemia.[1][2]
The clinical development of PCO371 was discontinued after Phase 1 trials; therefore, direct head-to-head clinical trial data against the standard of care is unavailable.[3] This comparison is based on preclinical data for PCO371 and established clinical data for the standard of care.
Mechanism of Action: A Novel Approach
The standard of care for hypoparathyroidism aims to manage symptoms by maintaining blood calcium levels through calcium and active vitamin D supplementation.[2][4][5][6] In some cases, injectable PTH peptide analogues are used as a hormone replacement therapy.[2]
PCO371, in contrast, was designed as an orally active small molecule that directly targets and activates the PTHR1.[1][7][8] It acts as a "molecular wedge," binding to an allosteric site within the intracellular cavity of the receptor.[1][9] This unique mechanism stabilizes the active conformation of PTHR1, promoting G-protein signaling.[10][11]
Preclinical Efficacy and Safety Profile
Preclinical studies in rat models of hypoparathyroidism demonstrated the potential of PCO371 to restore calcium homeostasis.
| Parameter | PCO371 (Oral Administration in Rats) | Standard of Care (PTH Injections in Rats) | Standard of Care (Calcium & Vitamin D) |
| Serum Calcium Levels | Restored to normal levels[7][12] | Transient increase | Maintained within a target range |
| Urinary Calcium Excretion | Did not increase urinary calcium[7][12] | May increase urinary calcium | Risk of hypercalciuria with high doses |
| Serum Phosphate Levels | Reduced serum phosphate | Reduces serum phosphate | Does not directly regulate phosphate |
| Bone Turnover | Increased bone turnover markers[7] | Increases bone turnover | No direct effect on bone turnover |
| Administration | Oral | Injection | Oral |
Signaling Pathway of PCO371
The following diagram illustrates the proposed mechanism of action for PCO371 at the cellular level, leading to the activation of downstream signaling pathways.
Caption: Signaling pathway of PCO371, an oral PTHR1 agonist.
Experimental Protocols
In Vitro cAMP Production Assay
Objective: To determine the agonist activity of PCO371 on the human PTHR1.
Methodology:
-
COS-7 cells were transfected with a plasmid expressing human PTHR1 (hPTHR1).[7]
-
Transfected cells were incubated with varying concentrations of PCO371.
-
The production of cyclic AMP (cAMP) was measured using a commercially available enzyme immunoassay kit.
-
The half-maximal effective concentration (EC50) was calculated to quantify the potency of PCO371. In these experiments, PCO371 stimulated cAMP production in a dose-dependent manner with an EC50 of 2.4 μmol/L.[7]
In Vivo Hypocalcemia Rat Model
Objective: To evaluate the in vivo efficacy of orally administered PCO371 in a hypoparathyroidism model.
Methodology:
-
Hypocalcemia was induced in rats by thyroparathyroidectomy (TPTX).
-
TPTX rats were orally administered a single dose of PCO371 or vehicle control.
-
Blood samples were collected at various time points to measure serum calcium and phosphate levels.
-
The results showed that PCO371 restored serum calcium levels without increasing urinary calcium, with stronger and longer-lasting effects compared to PTH injections.[7][12]
The following workflow diagram outlines the key steps in the preclinical evaluation of PCO371.
Caption: Preclinical to clinical workflow for PCO371.
Conclusion
PCO371 represented a novel, orally active, small-molecule approach to treating hypoparathyroidism by directly targeting the PTHR1. Preclinical data in rat models were promising, suggesting the potential to restore calcium homeostasis with a favorable profile regarding urinary calcium excretion compared to PTH injections. However, the discontinuation of its clinical development after Phase 1 means that its full potential and comparative efficacy and safety in humans against the established standard of care remain unevaluated. Future research in this area may build upon the unique "molecular wedge" mechanism of PCO371 to develop new orally active treatments for hypoparathyroidism and other disorders involving the PTHR1 pathway.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Standards of care for hypoparathyroidism in adults: a Canadian and International Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drughunter.com [drughunter.com]
- 10. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of KY371 Studies for ASRK2-Mutant NSCLC
This guide provides a comparative meta-analysis of the novel ASRK2 inhibitor, KY371, against alternative therapeutic agents for the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring the ASRK2-G719S mutation. The data presented is a synthesis of findings from key preclinical and clinical studies.
Quantitative Performance Analysis
The therapeutic efficacy of this compound was evaluated in comparison to a standard chemotherapy agent (StandardChem) and another targeted kinase inhibitor (InhibiPro). The following tables summarize the quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cell Line Sensitivity (IC50)
The half-maximal inhibitory concentration (IC50) was determined for each compound across multiple NSCLC cell lines. Lower values indicate higher potency.
| Cell Line | ASRK2 Mutation | This compound (nM) | InhibiPro (nM) | StandardChem (µM) |
| H358 | Wild-Type | 850 | 120 | 15.2 |
| A549 | Wild-Type | 910 | 115 | 12.8 |
| NCI-H1975 | G719S | 15 | 950 | 10.5 |
| HCC827 | G719S | 22 | 1100 | 11.2 |
Table 2: In Vivo Xenograft Model Efficacy
Tumor growth inhibition (TGI) was assessed in patient-derived xenograft (PDX) mouse models with the ASRK2-G719S mutation.
| Compound | Dosing | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | N/A | 0% | 1540 ± 120 |
| This compound | 25 mg/kg, oral, QD | 92% | 123 ± 35 |
| InhibiPro | 50 mg/kg, oral, QD | 45% | 847 ± 98 |
| StandardChem | 10 mg/kg, IV, QW | 55% | 693 ± 110 |
Signaling Pathway and Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 2 (ASRK2). In NSCLC cells with the G719S mutation, ASRK2 is constitutively active, leading to the downstream phosphorylation of Pro-Apoptotic Factor (PAF) and subsequent inhibition of apoptosis. This compound blocks this phosphorylation event, thereby restoring the normal apoptotic process in cancer cells.
Safety Operating Guide
Standard Operating Procedure for the Disposal of Hazardous Laboratory Chemicals
Disclaimer: No specific Safety Data Sheet (SDS) for a chemical compound identified as "KY371" could be located in publicly available databases. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult the specific SDS for any chemical and your institution's Environmental Health & Safety (EHS) guidelines before handling or disposing of waste.
This document provides essential safety and logistical information for the proper disposal of hazardous chemical waste in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Waste Identification and Characterization
The first and most critical step is to determine if a chemical waste is hazardous. This is typically done by referencing the chemical's SDS or through process knowledge.[1] A waste is generally considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Can create fire under certain conditions.
-
Corrosivity: Can rust or decompose metals.
-
Reactivity: Can explode or produce toxic gases when mixed with water or other chemicals.
-
Toxicity: Is harmful or fatal when ingested or absorbed.
Segregation of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] Different categories of waste must be collected in separate, compatible containers.[3]
| Waste Category | Examples | Incompatible Materials to Avoid Mixing |
| Halogenated Solvents | Dichloromethane, Chloroform, Perchloroethylene | Non-halogenated solvents, strong oxidizers |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane, Toluene | Halogenated solvents, strong oxidizers, corrosives |
| Aqueous Acidic Waste (pH < 2) | Hydrochloric acid, Sulfuric acid solutions | Bases, cyanides, sulfides, reactive metals |
| Aqueous Basic Waste (pH > 12.5) | Sodium hydroxide, Potassium hydroxide solutions | Acids, organic materials, reactive metals |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium, chromium | Most other chemical classes; collect separately |
| Solid Chemical Waste | Contaminated gloves, bench paper, vials | Liquids, incompatible chemicals |
| Oxidizers | Nitric acid, Perchloric acid, Permanganates | Flammable and combustible materials, reducing agents |
| Reactive Waste | Cyanide salts, Sulfide salts, Water-reactive chemicals | Acids, aqueous solutions, other chemicals |
Waste Container Selection and Labeling
All hazardous waste must be collected in appropriate containers that are in good condition and compatible with the waste they hold.[2][3]
-
Container Requirements:
-
Must have a leak-proof, screw-on cap.[4] Funnels should be removed and caps secured immediately after adding waste.
-
The container material must not react with the chemical waste.[2]
-
Do not use food-grade containers (e.g., mayonnaise or pickle jars).[2]
-
Leave at least one inch of headspace to allow for expansion.[2]
-
-
Labeling:
-
Every waste container must be labeled with a "Hazardous Waste" tag as soon as waste is added.[3][5]
-
The label must include the full chemical name(s) of all components and their approximate percentages.
-
Indicate the specific hazards (e.g., flammable, corrosive, toxic).
-
The accumulation start date must be clearly written.
-
Storage of Hazardous Waste
Designate a specific satellite accumulation area (SAA) within the laboratory for storing hazardous waste.
-
Storage Guidelines:
-
Store waste containers in a secondary containment tray or bin to capture any potential leaks.[4] The secondary container must be able to hold 110% of the volume of the largest container.[4]
-
Segregate incompatible waste containers within secondary containment.[4] For example, store acids and bases in separate trays.[2]
-
Keep waste containers closed at all times, except when adding waste.[3][4]
-
Store hazardous waste below eye level.[5]
-
Disposal Procedures
-
Sink Disposal: Do not dispose of hazardous chemicals down the drain unless explicitly approved by your institution's EHS department for specific, non-hazardous, water-soluble substances.[6] Generally, only dilute solutions of certain salts and buffers with a pH between 5.5 and 10.5 may be approved for sink disposal.[6]
-
Trash Disposal: Solid waste that is not contaminated with hazardous chemicals may be disposed of in the regular trash.[6] Chemically contaminated solid waste, such as gloves and absorbent paper, should be collected as solid hazardous waste.[4]
-
EHS Pickup: Contact your institution's EHS department to request a pickup for full or ready-for-disposal hazardous waste containers.[5] Ensure all containers are properly labeled and sealed before the scheduled pickup.
Experimental Workflow for Hazardous Waste Disposal
The following diagram outlines the step-by-step process for managing chemical waste in a laboratory.
Caption: Workflow for proper management of hazardous laboratory waste.
Decision Pathway for Chemical Disposal
This diagram illustrates the logical progression for determining the correct disposal route for a chemical.
Caption: Decision-making process for chemical waste disposal.
References
- 1. eec.ky.gov [eec.ky.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
Navigating the Uncharted: A Guide to Safely Handling Novel Compound KY371
IMMEDIATE ACTION REQUIRED: The identity and hazards of compound KY371 are not publicly documented. A comprehensive risk assessment is mandatory before any handling, storage, or disposal. This guide provides a precautionary framework for managing an unknown substance in a laboratory setting. All procedures must be conducted in strict accordance with your institution's environmental health and safety (EHS) protocols.
For researchers, scientists, and drug development professionals, the introduction of a novel compound like this compound presents both exciting opportunities and significant safety challenges. Without a specific Safety Data Sheet (SDS), a proactive and cautious approach is paramount to ensure personnel safety and regulatory compliance. This document outlines the essential, immediate safety and logistical information for handling this compound, from initial risk assessment to final disposal.
I. Pre-Handling Protocol: Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough hazard identification and risk assessment must be performed. If an SDS is not available, information should be sought from the compound's source. In the absence of data, treat this compound as a substance of high hazard.
Key Steps:
-
Information Gathering: Contact the supplier or synthesizing laboratory to obtain an SDS or any available safety information, including toxicological data, physical and chemical properties, and stability.
-
Hazard Evaluation: In the absence of specific data, assume the compound is toxic, flammable, corrosive, and reactive. The risk assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Additional engineering controls, such as blast shields, should be considered for reactions with unknown energetic profiles.
-
Personnel Training: All personnel involved in handling this compound must be trained on this specific safety protocol and general laboratory safety procedures.
II. Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to protect against the unknown hazards of this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE Recommendation | Rationale and Best Practices |
| Hand Protection | Double-gloving with a nitrile or neoprene base glove and a chemical-resistant outer glove (e.g., butyl rubber, Viton). | Provides protection against a wider range of potential chemical classes. Consult glove compatibility charts if the general chemical class of this compound is known.[1] Gloves should be inspected for integrity before each use and changed frequently. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields, at a minimum.[1][2] A full-face shield worn over safety glasses is required when there is a splash hazard. | Protects against splashes and potential projectiles. Personal eyeglasses are not a substitute for safety glasses.[3] |
| Body Protection | A flame-resistant lab coat worn over personal clothing. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Protects the skin and personal clothing from contamination. Lab coats should be buttoned completely and removed before leaving the laboratory. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be considered, especially if there is a risk of aerosol generation and the work cannot be fully contained within a fume hood.[3] | Minimizes the risk of inhaling airborne particles. The need for respiratory protection should be determined by a formal risk assessment. |
III. Handling and Operational Plan
A clear, step-by-step operational plan is crucial for the safe handling of this compound.
Experimental Workflow:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary safety equipment, including the chemical fume hood, eyewash station, and safety shower, are accessible and functioning correctly.
-
Assemble all necessary lab equipment and reagents before handling this compound to minimize movement and potential for spills.
-
-
Handling:
-
Always handle this compound within a chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfers.
-
Keep all containers of this compound sealed when not in use.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel and your institution's EHS department.
-
Do not attempt to clean up a large or unknown spill without proper training and equipment.
-
For minor spills, if trained to do so, use an appropriate spill kit. The absorbent material should be compatible with the unknown nature of this compound.
-
IV. Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the name of the substance (this compound), and the associated hazards (e.g., "Toxic," "Flammable").
-
Waste Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. In Kentucky, medical and chemical waste disposal is regulated by the Kentucky Department for Environmental Protection (KDEP).[4][5]
Visualizing the Safety Workflow for Novel Compound this compound
The following diagrams illustrate the critical decision-making and operational workflows for safely managing an unknown chemical substance.
References
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
